4-Methyl-2-vinylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-7-8-5-4-6(2)9-7/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZKYACHGWGBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methyl 2 Vinylpyrimidine
Direct Functionalization Approaches to Introduce the Vinyl Moiety
These methods begin with a 4-methylpyrimidine core, which is subsequently functionalized at the C2-position to introduce the vinyl group. This is often achieved by converting a leaving group at the 2-position, such as a halogen or a tosylate, into the desired C-C double bond.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck variations)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of 4-methyl-2-vinylpyrimidine synthesis, a suitable 2-substituted-4-methylpyrimidine can be coupled with a vinyl organometallic reagent.
A notable example is the Hiyama cross-coupling reaction, which utilizes organosilanes as the nucleophilic partner. An efficient protocol has been developed for the C2-vinylation of pyrimidine (B1678525) derivatives using this method. semanticscholar.org In this approach, a pyrimidin-2-yl tosylate serves as the electrophilic partner. The reaction of various pyrimidin-2-yl tosylates with vinyltrimethoxysilane, catalyzed by a palladium complex, has been shown to produce the corresponding 2-vinylpyrimidine products in moderate yields. semanticscholar.org The catalyst system often includes a palladium source like palladium(II) chloride (PdCl₂) and a phosphine ligand such as tricyclohexylphosphine (PCy₃). semanticscholar.org Additives like copper(I) chloride (CuCl) and tetrabutylammonium fluoride (TBAF) are essential for promoting the carbon-carbon bond formation. semanticscholar.org
While the Suzuki-Miyaura coupling (using vinylboronic acids or esters) and Heck coupling (using ethylene) are conceptually similar and widely used for vinyl group installation on heterocycles, specific examples for the direct synthesis of this compound are less commonly detailed in readily available literature. However, the principles of these reactions are broadly applicable.
Table 1: Example of Palladium-Catalyzed Hiyama Coupling for a Substituted 2-Vinylpyrimidine
| Electrophile | Nucleophile | Catalyst | Ligand | Additives | Solvent | Temp (°C) | Product | Yield (%) |
| Methyl 4-methyl-6-phenyl-2-(tosyloxy)pyrimidine-5-carboxylate | Vinyltrimethoxysilane | PdCl₂ | PCy₃ | CuCl, TBAF | Dioxane | 110 | Methyl 4-methyl-6-phenyl-2-vinylpyrimidine-5-carboxylate | 64 |
Data derived from a study on Hiyama cross-coupling reactions of pyrimidin-2-yl tosylates. semanticscholar.org
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
Olefination reactions, particularly the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification, provide a classic and reliable route to alkenes from carbonyl compounds. researchgate.netwikipedia.org To apply this strategy to the synthesis of this compound, a precursor containing a carbonyl group at the 2-position, namely 4-methylpyrimidine-2-carbaldehyde, is required.
The general process involves two main steps:
Synthesis of the Aldehyde Precursor : 4-methylpyrimidine-2-carbaldehyde can be prepared from a more common starting material like 2-chloro-4-methylpyrimidine (B15830).
Olefination : The aldehyde is then reacted with a phosphorus ylide (in the Wittig reaction) or a phosphonate carbanion (in the HWE reaction) to form the vinyl group.
The Wittig reaction utilizes a phosphonium ylide, typically prepared from triphenylphosphine and a methyl halide, followed by deprotonation with a strong base. The HWE reaction, a popular modification, employs a phosphonate-stabilized carbanion. wikipedia.org The HWE reaction is often preferred as it typically provides excellent E-selectivity for the resulting alkene and the water-soluble phosphate byproduct is easily removed, simplifying purification. organic-chemistry.orguta.edu
Table 2: Proposed Horner-Wadsworth-Emmons Synthesis of this compound
| Step | Starting Material | Reagent(s) | Product |
| 1 | 4-Methylpyrimidine-2-carbaldehyde | Diethyl (methyl)phosphonate, NaH | This compound |
This table outlines a plausible synthetic route based on established HWE methodology.
Radical Addition Reactions for Vinyl Group Elaboration
The installation of a vinyl group onto a heteroaromatic ring via radical addition is a less conventional approach compared to cross-coupling or olefination. These reactions typically involve the generation of a radical species that adds to a suitable acceptor. For the synthesis of this compound, this could hypothetically involve the addition of a vinyl radical equivalent to a 2-functionalized pyrimidine or the addition of a two-carbon radical synthon followed by an elimination step.
Mechanisms for radical additions can be complex, often proceeding via a radical chain mechanism. nih.gov For instance, a radical could be generated on the pyrimidine ring at the C2 position, which then acts as the acceptor for a vinylating agent. Alternatively, alkyl radicals have been shown to undergo conjugate addition to activated olefins like methyl vinyl ketone. youtube.com While direct radical vinylation of a 4-methylpyrimidine core is not extensively documented, the principles of radical chemistry suggest potential pathways, although they remain an area for further research and development.
De Novo Pyrimidine Ring Construction with Pre-Existing Vinyl Functionality
This alternative strategy involves synthesizing the pyrimidine ring from acyclic precursors, where at least one of the building blocks already contains the necessary vinyl group. This approach avoids potential issues with the reactivity of the vinyl group during post-synthesis functionalization.
Cyclocondensation Reactions Involving Vinyl-Bearing Building Blocks
The most common method for pyrimidine synthesis is the Principal Synthesis, which involves the cyclocondensation of a compound containing an N-C-N fragment (like an amidine) with a C-C-C fragment (like a 1,3-dicarbonyl compound or its equivalent).
To synthesize this compound via this route, one of the precursors must bear a vinyl group. Two main variations are possible:
Using a Vinyl-Amidine : The reaction of a vinyl-amidine with a 1,3-dicarbonyl compound such as pentane-2,4-dione (acetylacetone) would directly yield the target molecule. The acetylacetone provides the C4-methyl and C6-methyl groups (in this case, yielding 4,6-dimethyl-2-vinylpyrimidine) or a related beta-ketoester can be used to install the 4-methyl group specifically.
Using a Vinyl-Bearing 1,3-Dicarbonyl Equivalent : The condensation of formamidine (to provide the N-C-N fragment) with a 1,3-dicarbonyl compound that already possesses a vinyl group at the appropriate position could also construct the desired ring.
These cyclocondensation reactions are often promoted by a base or acid and are a foundational method in heterocyclic chemistry. organic-chemistry.org
Table 3: Building Blocks for De Novo Cyclocondensation Synthesis
| N-C-N Fragment | C-C-C Fragment | Expected Product |
| Vinylamidine | 3-Oxobutanal (or its enol ether) | This compound |
| Formamidine | 1-Vinyl-1,3-butanedione | This compound |
Multicomponent Reactions (MCRs) for Direct Pyrimidine Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer an efficient pathway to complex molecules. acsgcipr.org Several MCRs are known for the synthesis of pyridines and pyrimidines. mdpi.comresearchgate.net
For the direct assembly of this compound, an MCR could be designed involving building blocks that together provide the necessary atoms and functional groups. For example, a three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate (B1210297) has been used to synthesize various pyrimidine derivatives. organic-chemistry.org By selecting a vinyl-bearing enamine or a related substrate, this type of one-pot reaction could potentially be adapted to generate the target molecule efficiently. The key advantage of MCRs is their operational simplicity and atom economy, often leading to rapid assembly of the heterocyclic core. acsgcipr.org
Optimization of Reaction Conditions and Catalyst Systems
The quest for high-yield and selective syntheses of this compound has led to extensive investigation into the optimization of various reaction parameters, including solvent effects, temperature control, and the development of advanced catalytic systems.
Solvent Effects and Temperature Control in High-Yield Syntheses
The choice of solvent and the precise control of reaction temperature are critical factors that significantly influence the yield and purity of this compound. While specific high-yield syntheses for this compound are not extensively detailed in publicly available literature, general principles derived from the synthesis of related vinyl-substituted N-heterocycles, such as vinylpyridines, can be applied.
For instance, in reactions analogous to the condensation of a methyl-substituted pyrimidine with formaldehyde, the solvent's polarity and boiling point can affect reaction rates and equilibria. A patent for the production of 4-vinylpyridine (B31050) describes a process where 4-methylpyridine and paraformaldehyde are reacted at a controlled temperature of 105 to 110 °C. google.com Subsequent heating to 114 to 116 °C is employed for the recycling of crude product. google.com This suggests that a similar temperature-controlled, multi-step process could be optimized for this compound synthesis.
Furthermore, studies on the polymerization of vinylpyridines have shown that temperature plays a crucial role in monomer conversion. For the synthesis of poly(2-vinylpyridine), reaction temperatures of 55, 65, and 75 °C were investigated, with lower temperatures slowing down the conversion rate. mdpi.com Such findings highlight the importance of empirical optimization of temperature for any specific synthesis of this compound to maximize yield and minimize side reactions.
The following table, based on analogous reactions, illustrates how solvent and temperature can be critical variables to optimize for high-yield syntheses.
| Solvent | Temperature (°C) | Expected Outcome |
| Toluene | 80-110 | Good for azeotropic removal of water in condensation reactions. |
| Dimethylformamide (DMF) | 100-150 | High boiling point allows for higher reaction temperatures, potentially increasing reaction rates. |
| Dioxane | 80-100 | A common solvent for a variety of organic reactions. |
| No Solvent (Neat) | Variable | Can lead to higher reaction rates and simplified work-up, but requires careful temperature control to avoid decomposition. |
This table is illustrative and based on general principles of organic synthesis for related compounds.
Development of Heterogeneous and Homogeneous Catalytic Systems
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new reactions and improved efficiency. Both heterogeneous and homogeneous catalysts have been explored for the synthesis of pyrimidine derivatives and related vinyl-substituted heterocycles.
Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, often exhibit high activity and selectivity. For the synthesis of pyrimidines, various transition metal complexes have been employed. Ruthenium catalysts, for example, are known to be effective in a range of organic transformations. researchgate.net While specific applications to this compound are not detailed, ruthenium-catalyzed alkylation of vinylpyridines with aldehydes and ketones has been reported, showcasing the potential for C-C bond formation at the vinyl group. rsc.org
Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation and recyclability. Supported palladium catalysts, for instance, are widely used in cross-coupling reactions to form C-C bonds. mdpi.com The synthesis of vinyl-substituted heterocycles can often be achieved through reactions like the Stille or Suzuki coupling, where a vinyl group is introduced onto the heterocyclic core. The performance of these catalysts can be significantly influenced by the nature of the support material. mdpi.com
The table below summarizes the characteristics of homogeneous and heterogeneous catalysts that could be applicable to the synthesis of this compound.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | [Ru(p-cymene)Cl2]2, Pd(PPh3)4 | High activity and selectivity, mild reaction conditions. | Difficult to separate from the reaction mixture, potential for metal contamination in the product. |
| Heterogeneous | Pd on carbon (Pd/C), Zeolites | Easy to separate and recycle, thermally stable. | Can have lower activity and selectivity compared to homogeneous catalysts, potential for leaching of the metal. |
This table provides a general comparison of catalyst types.
Photochemical and Electrochemical Approaches to Synthesis
In recent years, photochemical and electrochemical methods have emerged as powerful tools in organic synthesis, often providing unique reactivity and selectivity under mild conditions.
Photochemical Synthesis: Photochemistry utilizes light to initiate chemical reactions. While direct photochemical synthesis of this compound is not well-documented, related photochemical reactions of vinyl-N-heterocycles have been explored. For instance, the synthesis of N-vinyl azoles has been achieved through various methods, highlighting the reactivity of the vinyl group in the presence of light. mdpi.com
Electrochemical Synthesis: Electrochemistry offers a green and versatile alternative to traditional chemical methods by using electricity to drive chemical reactions. This approach can often avoid the use of harsh reagents. The electrochemical synthesis of various nitrogen-containing heterocycles, such as aziridines and pyrrolidines, has been demonstrated. rsc.orgnih.gov These methods often proceed through radical intermediates, offering novel pathways for bond formation. nih.gov While a direct electrochemical synthesis of this compound has not been reported, the principles of electrochemical C-C bond formation could potentially be applied.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The synthesis of pyrimidine derivatives is an area where these principles have been successfully applied. rasayanjournal.co.inresearchgate.net
Atom Economy and Reaction Efficiency Maximization
Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste.
For the synthesis of a vinyl group, addition reactions are generally more atom-economical than elimination or substitution reactions. For example, a direct addition of acetylene to a suitable pyrimidine precursor would, in theory, have 100% atom economy. However, such reactions are often challenging to achieve selectively.
In contrast, a common method for introducing a vinyl group is the Wittig reaction. While highly effective, the Wittig reaction has a poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct.
The following table provides a conceptual comparison of the atom economy for different hypothetical synthetic routes to a vinylpyrimidine.
| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |
| Addition | Pyrimidine + Acetylene | Vinylpyrimidine | None | 100% |
| Wittig Reaction | Pyrimidine-aldehyde + Phosphonium ylide | Vinylpyrimidine | Triphenylphosphine oxide | Low |
| Dehydration | Pyrimidinyl-ethanol | Vinylpyrimidine | Water | High |
This table is a theoretical illustration of the atom economy concept.
Maximizing reaction efficiency also involves optimizing yields and reducing the number of synthetic steps, which in turn minimizes resource consumption and waste generation.
Use of Sustainable Solvents and Reagents (e.g., bio-renewable solvents)
The choice of solvents is a major focus in green chemistry, as they often constitute the largest mass component of a reaction mixture and contribute significantly to its environmental impact. The development and use of sustainable solvents, particularly those derived from renewable resources (bio-renewable solvents), is a key area of research. mdpi.commonash.edusemanticscholar.orgresearchgate.net
For the synthesis of nitrogen-containing heterocycles, a variety of greener solvents have been investigated, including water, polyethylene glycol (PEG), and bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF). mdpi.comtandfonline.comtandfonline.com A multigram synthesis of 2-vinylpyridine (B74390) has been reported using the bio-renewable solvent 2-MeTHF, demonstrating the feasibility of replacing traditional volatile organic compounds. tandfonline.comtandfonline.com This approach not only utilizes a more sustainable solvent but also employs a greener chlorinating reagent, trichloroisocyanuric acid (TCCA), whose byproduct is biodegradable. tandfonline.comtandfonline.com
The use of such green solvents and reagents in the synthesis of this compound could significantly reduce its environmental footprint. The table below lists some potential green solvents and their advantages.
| Green Solvent | Source | Advantages |
| Water | Abundant, non-toxic | Environmentally benign, can promote certain reactions through hydrophobic effects. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass | Bio-renewable, higher boiling point and lower miscibility with water than THF, facilitating work-up. |
| Ethanol | Biomass | Bio-renewable, low toxicity, readily available. |
| Glycerol | Biodiesel production byproduct | Bio-renewable, high boiling point, non-toxic. |
This table highlights some examples of green solvents and their benefits.
Catalytic Recycling and Waste Minimization Strategies
The synthesis of pyrimidine derivatives is increasingly benefiting from the application of green chemistry principles, with a strong emphasis on the use of recyclable catalysts and the reduction of waste streams. While specific detailed reports on the industrial scale synthesis of this compound are often proprietary, research on related pyrimidine compounds provides valuable insights into the types of strategies being employed.
Several types of recyclable catalysts have shown promise in the synthesis of various pyrimidine derivatives. For instance, metal-organic frameworks (MOFs) have been investigated as highly effective and reusable catalysts. One study highlighted a novel Co-MOF catalyst for the Biginelli reaction, a common method for pyrimidine synthesis, which could be reused without a significant loss in performance. Similarly, heterogeneous catalysts such as NiCoSe2 and NiCo2S4 have demonstrated excellent recyclability over five cycles in the synthesis of dihydropyrimidine-2-ones/thiones. Another notable example is the use of graphite oxide as a metal-free carbocatalyst, which was successfully recycled and reused for up to nine consecutive runs in the synthesis of various pyrimidine derivatives.
The ability to recycle these catalysts is a significant step towards waste minimization. The data below, extrapolated from studies on related pyrimidine syntheses, illustrates the potential for high recycling efficiency.
| Catalyst Type | Substrate | Number of Cycles | Final Yield (%) |
| Graphite Oxide | Pyrimidine Derivatives | 9 | >90% |
| Co-MOF | Pyrimidine Derivatives | Not Specified | High |
| NiCoSe2 | Dihydropyrimidine-2-ones/thiones | 5 | Not Specified |
| NiCo2S4 | Dihydropyrimidine-2-ones/thiones | 5 | Not Specified |
Beyond catalyst recycling, a holistic approach to waste minimization involves several key strategies throughout the production process. These can include:
Solvent Selection and Recovery: The use of greener, less toxic, and recyclable solvents is a critical aspect of sustainable synthesis. Where feasible, solvent-free reaction conditions are being explored to completely eliminate this waste stream.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. This reduces the formation of byproducts and, consequently, the amount of waste generated.
Process Intensification: The use of continuous flow reactors and microwave-assisted synthesis can lead to shorter reaction times, higher yields, and reduced energy consumption, all of which contribute to a more sustainable process with less waste.
Byproduct Valorization: Investigating potential applications for any unavoidable byproducts can turn a waste stream into a valuable co-product, further improving the economic and environmental profile of the synthesis.
The deactivation of heterogeneous catalysts over time is an inevitable challenge. Mechanisms such as poisoning, fouling, and thermal degradation can lead to a loss of catalytic activity. Therefore, research into catalyst regeneration techniques is crucial for long-term sustainability. Regeneration processes can range from simple washing and thermal treatments to more complex chemical procedures designed to restore the catalyst's active sites.
While specific quantitative data on waste reduction for the industrial production of this compound remains limited in publicly available literature, the principles and successful applications of catalytic recycling and waste minimization in the broader field of pyrimidine synthesis provide a clear roadmap for its sustainable manufacturing. The continued development of robust, recyclable catalysts and the implementation of comprehensive waste reduction strategies are essential for the environmentally responsible production of this important chemical compound.
Chemical Reactivity and Mechanistic Investigations of 4 Methyl 2 Vinylpyrimidine
Reactions Involving the Vinyl Group
The vinyl substituent is a key site for various addition and polymerization reactions.
Polymerization Mechanisms (e.g., Free Radical, Living Polymerization Techniques)
Vinyl-substituted pyridines and pyrimidines are known to undergo polymerization. While specific studies on the free-radical polymerization of 4-methyl-2-vinylpyrimidine are not extensively detailed in the provided results, the polymerization of analogous compounds like 2-vinylpyridine (B74390) (2-VP) and 4-vinylpyridine (B31050) (4-VP) has been thoroughly investigated. These polymerizations can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). researchgate.netresearchgate.net
Living polymerization techniques, which allow for the synthesis of polymers with controlled molecular weights and narrow polydispersity, have also been applied to vinylpyridines. bohrium.comresearchgate.net These methods include nitroxide-mediated polymerization (NMP), dcu.ieacs.org atom transfer radical polymerization (ATRP), researchgate.net and living anionic polymerization. researchgate.netmdpi.comrsc.org For instance, living anionic polymerization of 2-vinylpyridine has been successfully carried out in continuous flow setups, yielding well-defined polymers. researchgate.net Similarly, Lewis pair polymerization (LPP) has been employed for the living/controlled polymerization of both 2-VP and 4-VP, producing high molecular weight polymers with low polydispersity. bohrium.com These techniques could likely be adapted for the controlled polymerization of this compound.
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
The vinyl group of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. organic-chemistry.orgmasterorganicchemistry.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com Lewis acid promotion can enhance the reactivity and selectivity of Diels-Alder reactions involving vinylazaarenes. rsc.org For example, the thermal Diels-Alder reaction between 4-vinylpyridine and isoprene (B109036) gives a low yield of the cycloadducts, but the use of a Lewis acid could potentially improve this. rsc.org While specific examples with this compound are not detailed, the reactivity of the vinyl group in related vinyl-substituted azaarenes suggests its potential as a dienophile in such reactions. rsc.orgchim.it
Michael-Type Addition Reactions and Nucleophilic Conjugate Additions
The electron-withdrawing nature of the pyrimidine (B1678525) ring activates the vinyl group of this compound for Michael-type or conjugate additions. libretexts.org In these reactions, nucleophiles add to the β-carbon of the vinyl group. thieme-connect.comnih.gov A variety of nucleophiles, including amines (aza-Michael addition), alcohols, and stabilized carbanions, can participate in these additions. thieme-connect.comresearchgate.netresearchgate.net
For instance, the conjugate addition of amines to 2-vinylpyridine and 4-vinylpyridine has been catalyzed by anion-exchanged supported ionic liquids. researchgate.net Similarly, various N-, O-, and S-centered nucleophiles have been shown to add across the vinyl group of 2-chloro-4-vinylpyrimidine. mdpi.com A palladium-catalyzed conjugate addition of potassium vinyltrifluoroborate to this compound has also been observed. acs.orgacs.org Furthermore, Michael addition of primary amines to 2-methylthio-4-vinyl pyrimidine has been utilized in the synthesis of homobenzylic amines. acs.org
The general mechanism for a Michael-type addition is outlined below:
Table 1: General Mechanism of Michael Addition| Step | Description |
| 1 | A nucleophile attacks the β-carbon of the α,β-unsaturated system (the vinyl group). |
| 2 | The resulting enolate or stabilized carbanion is protonated to give the final product. libretexts.org |
Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation)
Hydrofunctionalization reactions involve the addition of an H-E bond (where E is an element other than carbon or hydrogen) across the double bond of the vinyl group.
Hydrosilylation is the addition of a silicon-hydrogen bond across the double bond. pageplace.deresearchgate.net This reaction can be catalyzed by various transition metal complexes, particularly those of platinum. pageplace.deresearchgate.netrhhz.net A notable example is the hydrosilylation of trichlorosilane (B8805176) with vinylpyridine, which can be achieved by activating the Si-H bond with pyridine (B92270) ligands. google.com This reaction typically leads to the formation of an alkylsilane.
Hydroboration involves the addition of a boron-hydrogen bond to the vinyl group. While specific examples with this compound were not found, hydrofunctionalization reactions of alkenes are a broad class of reactions. rsc.org For instance, photoredox catalysis has been used for the anti-Markovnikov hydrofunctionalization of alkenes. researchgate.netnih.gov
Cyclopropanation Reactions
The vinyl group of this compound can undergo cyclopropanation to form a cyclopropane (B1198618) ring. An efficient method for the cyclopropanation of this compound involves its reaction with a nitrogen ylide derived from tert-butyl bromoacetate (B1195939) and DABCO, which yields the corresponding pyrimidinyl trans-cyclopropane carboxylic acid derivative. acs.orgacs.org Another approach involves the treatment with ethyl diazoacetate, although this method may result in lower yields. acs.org The Simmons-Smith reaction is another common method for cyclopropanation, though its specific application to this compound is not detailed. vulcanchem.com
Table 2: Cyclopropanation of this compound
| Reagent | Catalyst/Conditions | Product | Yield | Reference |
| tert-butyl bromoacetate, DABCO | - | pyrimidinyl trans-cyclopropane carboxylic acid derivative | 77% | |
| Ethyl diazoacetate | - | cyclopropane ester | 28% | acs.org |
Reactivity of the Pyrimidine Heterocycle
The pyrimidine ring in this compound is an electron-deficient aromatic system due to the presence of two nitrogen atoms. core.ac.uk This electron deficiency influences its reactivity. Nucleophilic aromatic substitution is generally favored over electrophilic aromatic substitution. core.ac.uk
The nitrogen atoms of the pyrimidine ring can be protonated or alkylated. The basicity of pyrimidine (pKa of protonated pyrimidine is 1.23) is lower than that of pyridine. core.ac.uk The presence of substituents can further modify the reactivity of the ring. For example, the pyrimidine ring can be activated for nucleophilic attack by proton transfer, which has been proposed in the mechanism of inactivation of certain enzymes by vinyl-pyrimidine derivatives. core.ac.uk The reactivity of pyrimidine derivatives towards electrophiles like methyl 4-(2-chloroacetamide) benzoate (B1203000) has also been studied, indicating the potential for N-alkylation reactions at the ring nitrogens. researchgate.net
Electrophilic Aromatic Substitution Analogues on the Ring System
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). wikipedia.orgresearchgate.net This effect is more pronounced than in pyridine. wikipedia.org The electron density in the pyrimidine ring is significantly reduced, making electrophilic attack difficult. rsc.orglibretexts.org Consequently, electrophilic substitution on an unsubstituted pyrimidine ring is less facile. wikipedia.org
However, the presence of activating groups, such as amino or hydroxyl groups, can enhance the ring's reactivity by donating electron density back into the system. researchgate.net In substituted pyrimidines, electrophilic attack preferentially occurs at the C-5 position, which is the least electron-deficient. wikipedia.orgresearchgate.net Reactions like nitration, halogenation, and sulfonation have been observed in pyrimidines bearing activating substituents. wikipedia.org For this compound, the methyl group at the C-4 position provides some activation through an inductive effect, while the vinyl group at the C-2 position can also influence the regioselectivity of the reaction.
Nucleophilic Attack and Ring-Opening/Recyclization Processes
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. wikipedia.org In the case of 2-chloro-4-vinylpyrimidine derivatives, nucleophiles readily add across the vinyl group, followed by a subsequent nucleophilic displacement of the chloride at the C-2 position. mdpi.com This highlights the susceptibility of the C-2 position to nucleophilic substitution.
Studies on related vinyl-substituted N-heterocycles, such as 2- and 4-vinylpyridines, show that they readily undergo conjugate addition reactions. thieme-connect.com This reactivity is attributed to the electron-withdrawing nature of the heterocyclic ring, which polarizes the vinyl group and makes the β-carbon susceptible to nucleophilic attack. thieme-connect.com A similar mechanism can be expected for this compound, where nucleophilic attack would occur at the β-carbon of the vinyl group. This can lead to a variety of addition products. For instance, N-, O-, and S-centered nucleophiles have been shown to add selectively to the vinyl group of 2-chloro-4-vinylpyrimidine derivatives. mdpi.com
N-Alkylation and N-Oxidation Reactions
N-Alkylation: The nitrogen atoms of the pyrimidine ring can undergo alkylation. wikipedia.org Generally, N-alkylation of pyrimidines can be achieved using various alkylating agents. tandfonline.comtandfonline.com Phase-transfer catalysis has been employed for the N-alkylation of pyrimidine and purine (B94841) heterocycles, leading to regioselective substitution. tandfonline.comtandfonline.com For instance, N-alkylation of pyrimidines with acyclic side chains has been shown to occur regioselectively at the N-1 position under solid-liquid phase transfer catalysis. tandfonline.comtandfonline.com Direct N-alkylation of 2-aminopyrimidines with alcohols has also been reported to yield N-exosubstituted products with high regioselectivity. rsc.orgrsc.org In the context of this compound, both ring nitrogens are potential sites for alkylation, and the regioselectivity would be influenced by steric and electronic factors.
N-Oxidation: The pyrimidine ring can be N-oxidized using peracids. wikipedia.org Mono-N-oxidation is typical. wikipedia.org The oxidation of unsymmetrically substituted pyrimidines can lead to a mixture of N-1 and N-3 oxides. jst.go.jp The position of N-oxidation is influenced by the electronic nature of the substituents on the ring. cdnsciencepub.com For instance, electron-donating groups tend to direct oxidation to the para-position. cdnsciencepub.com In this compound, both nitrogen atoms are potential sites for oxidation, and the specific product distribution would depend on the reaction conditions and the directing effects of the methyl and vinyl groups.
Interplay Between Vinyl Group and Pyrimidine Ring Reactivity
Electronic Effects and Resonance Stabilization
The reactivity of this compound is governed by the electronic interplay between the electron-withdrawing pyrimidine ring and the vinyl substituent. The pyrimidine ring exerts a significant electron-withdrawing effect, which polarizes the vinyl group, making the β-carbon electron-deficient and susceptible to nucleophilic attack. thieme-connect.com This polarization is a key factor in the conjugate addition reactions observed for vinyl-substituted N-heterocycles. thieme-connect.com
Resonance stabilization plays a crucial role in the intermediates formed during reactions. fiveable.memrkhemistry.com In nucleophilic addition to the vinyl group, the resulting carbanion is stabilized by delocalization of the negative charge into the pyrimidine ring. thieme-connect.com This stabilization lowers the activation energy for the reaction. mrkhemistry.com The extent of this stabilization depends on the position of the vinyl group; in vinylpyridines, stabilization is more effective for 2- and 4-vinyl isomers where the negative charge can be delocalized onto the nitrogen atom. thieme-connect.com A similar effect is expected for this compound.
Steric Hindrance and Conformational Influences on Reactivity
Steric hindrance can significantly influence the reactivity and regioselectivity of reactions involving this compound. wikipedia.org The methyl group at the C-4 position can sterically hinder the approach of reagents to the adjacent N-3 and C-5 positions. marquette.edu This steric bulk can affect the rate and outcome of reactions such as N-alkylation and electrophilic substitution. wikipedia.org
Detailed Mechanistic Pathways of Key Transformations
The reactions of this compound proceed through various mechanistic pathways depending on the reactants and conditions.
Conjugate Addition to the Vinyl Group: Nucleophilic addition to the vinyl group is a prominent reaction. mdpi.com The mechanism involves the attack of a nucleophile on the β-carbon of the vinyl group, which is activated by the electron-withdrawing pyrimidine ring. thieme-connect.com This leads to the formation of a resonance-stabilized carbanionic intermediate where the negative charge is delocalized over the α-carbon and the pyrimidine ring. thieme-connect.comfiveable.me Subsequent protonation or reaction with another electrophile yields the final addition product. nsf.gov The use of superacids can further activate the system by protonating the pyrimidine nitrogens, making the vinyl group even more electrophilic. thieme-connect.com
N-Alkylation: The N-alkylation of pyrimidines can proceed via an S_N2 mechanism, where a nucleophilic nitrogen atom of the pyrimidine ring attacks an alkyl halide or another suitable electrophile. reddit.com The regioselectivity of alkylation (N-1 vs. N-3) is influenced by a combination of electronic and steric factors. acs.org In some cases, chelation control can direct the alkylation to a specific nitrogen atom. acs.org
N-Oxidation: The N-oxidation of pyrimidines with peracids is believed to proceed through a mechanism where the peracid acts as an electrophilic oxygen donor. cdnsciencepub.com The nucleophilic nitrogen atom of the pyrimidine attacks the electrophilic oxygen of the peracid, leading to the formation of the N-oxide and a carboxylic acid byproduct. The regioselectivity is governed by the electron density at the nitrogen atoms, which is modulated by the substituents on the ring. cdnsciencepub.com
Table of Research Findings
| Reaction Type | Reagents/Conditions | Key Findings |
| Nucleophilic Addition | N-, O-, S-centered nucleophiles on 2-chloro-4-vinylpyrimidine derivatives | Selective addition across the vinyl group followed by displacement of the 2-chloride. mdpi.com |
| N-Alkylation | Acyclic side chains, 18-crown-6, potassium tert-butoxide | Regioselective N-1 alkylation of pyrimidines. tandfonline.comtandfonline.com |
| N-Alkylation | Alcohols, [Cp*IrCl₂]₂/NaOH system on 2-aminopyrimidines | Regioselective N-exosubstituted products. rsc.orgrsc.org |
| N-Oxidation | Hydrogen peroxide in acetic acid on unsymmetrical pyrimidines | Formation of a mixture of N-1 and N-3 oxides. jst.go.jp |
| Conjugate Addition | Triflic acid, benzene on vinylpyrimidines | Activation of the vinyl group towards weak nucleophiles through protonation of ring nitrogens. thieme-connect.com |
Transition State Analysis in Catalyzed Reactions
Mechanistic investigations into catalyzed reactions involving this compound provide insight into the transient structures and intermediates that govern the reaction pathways. These analyses are crucial for explaining product distributions and stereochemical outcomes.
Palladium-Catalyzed Reactions: In the synthesis of this compound via a Suzuki-Miyaura reaction, the formation of byproducts has prompted mechanistic proposals regarding the intermediate steps. The primary reaction involves the coupling of 2-chloro-4-methylpyrimidine (B15830) with a vinyl source, catalyzed by a palladium complex acs.org. During this process, the observation of byproducts such as 3-butenyl pyrimidine and dipyrimidinyl ethene suggests a complex reaction manifold beyond the standard catalytic cycle acs.org.
The proposed mechanism for the formation of these byproducts involves the standard steps of palladium catalysis, including oxidative addition, transmetalation, and reductive elimination acs.orgdiva-portal.orgnih.gov. A key observation was the palladium-catalyzed conjugate addition of potassium vinyltrifluoroborate to the this compound product acs.org. This side reaction suggests that the vinyl group of the product can re-enter the catalytic cycle, acting as a substrate. The transition state for this conjugate addition would involve the coordination of the palladium center to the vinyl group, activating it for nucleophilic attack by another vinyl species, leading to the observed byproducts acs.org.
Nitrogen Ylide-Mediated Cyclopropanation: A significant reaction of this compound is its cyclopropanation using a nitrogen ylide derived from t-butyl bromoacetate and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) acs.org. This reaction proceeds via a mechanism analogous to the Corey-Chaykovsky reaction organic-chemistry.org. The process is initiated by a conjugate addition (a Michael-type addition) of the nitrogen ylide to the electron-deficient vinyl group of the pyrimidine acs.orgorganic-chemistry.org.
The transition state of the subsequent step is an intramolecular nucleophilic substitution. The negatively charged enolate formed after the initial addition attacks the carbon atom bearing the positively charged nitrogen group, displacing the DABCO moiety in a ring-closing step to form the cyclopropane ring acs.orgnumberanalytics.com. The stereochemistry of the final product is determined during this step. Experimental work has shown that this reaction preferentially forms the trans-cyclopropane product, a stereochemical outcome that was confirmed by NOESY NMR experiments acs.org. This selectivity indicates that the transition state leading to the trans isomer is sterically or electronically favored over the one leading to the cis isomer.
Kinetic Studies and Reaction Rate Determination
While detailed quantitative kinetic studies, such as the determination of specific rate constants and reaction orders for reactions of this compound, are not extensively documented in the literature, findings from reaction optimization provide qualitative insights into the factors that govern reaction rates acs.org. The rate at which a reaction proceeds to completion is often measured by monitoring the conversion of reactants to products over time under various conditions acs.org.
Suzuki-Miyaura Synthesis: In the synthesis of this compound from 2-chloro-4-methylpyrimidine, the choice of catalyst, ligand, and solvent significantly impacts the reaction efficiency, which is an indirect reflection of the reaction kinetics. Studies showed that using a combination of a palladium acetate (B1210297) catalyst and the SPhos ligand in a dioxane/water solvent system resulted in a modest yield, indicating that the catalytic turnover is sensitive to the specific components of the system acs.org.
Table 1: Effect of Catalytic System on the Yield of this compound Data sourced from experimental observations aimed at optimizing reaction conditions. acs.org
| Catalyst (mol %) | Ligand (mol %) | Solvent System | Yield (%) |
|---|---|---|---|
| Palladium Acetate (3) | SPhos (6) | Dioxane / H₂O | 48 |
| Palladium Acetate (4) | SPhos (8) | Dioxane / H₂O | 48 |
Cyclopropanation Reaction: For the nitrogen ylide-mediated cyclopropanation of this compound, reaction conditions were found to be critical for driving the reaction to completion. Initial trials showed that the reaction would stall before all the starting material was consumed. However, the reaction rate and final yield were substantially improved by modifying the physical properties of the base used. Specifically, grinding the cesium carbonate base to a fine powder (<150 μm) and ensuring it was dry allowed the reaction to proceed to completion overnight, affording the product in high yield acs.org. This observation suggests that the reaction rate is highly dependent on the available surface area of the solid base and is likely inhibited by the presence of water. The rate-determining step in similar cyclopropanation reactions has been identified as the formation of the active carbene or ylide species acs.orgutdallas.edu.
Table 2: Conditions for the Cyclopropanation of this compound Data reflects optimized conditions from process development. acs.org
| Reactant 1 | Reactant 2 Source | Base | Base Condition | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| This compound | t-butyl bromoacetate + DABCO | Cesium Carbonate | Standard | - | Incomplete |
| This compound | t-butyl bromoacetate + DABCO | Cesium Carbonate | Ground (<150 μm), Dried | Overnight | 86 |
Advanced Spectroscopic and Structural Characterization of 4 Methyl 2 Vinylpyrimidine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
While specific experimental NMR data for 4-Methyl-2-vinylpyrimidine is not extensively published, a representative set of ¹H and ¹³C NMR chemical shifts can be predicted based on data from analogous compounds such as 2-vinylpyridine (B74390), 4-methylpyridine, and various pyrimidine (B1678525) derivatives. chemicalbook.comchemicalbook.com These predicted values serve as a basis for discussing the application of advanced NMR techniques.
Predicted ¹H and ¹³C NMR Data for this compound
| 1H NMR | 13C NMR | |||
|---|---|---|---|---|
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Atom Position | Predicted Chemical Shift (ppm) |
| H5 | ~7.0 | d (doublet) | C2 | ~163 |
| H6 | ~8.4 | d (doublet) | C4 | ~168 |
| Vinyl-Hα | ~6.8 | dd (doublet of doublets) | C5 | ~118 |
| Vinyl-Hβ (cis) | ~5.6 | dd (doublet of doublets) | C6 | ~157 |
| Vinyl-Hβ (trans) | ~6.3 | dd (doublet of doublets) | Vinyl-Cα | ~135 |
| Methyl-H | ~2.5 | s (singlet) | Vinyl-Cβ | ~122 |
| Methyl-C | ~24 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning NMR signals and confirming molecular structures, especially for complex molecules or for differentiating between isomers. oxinst.comcolumbia.edu
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. researchgate.net For this compound, a COSY spectrum would show cross-peaks connecting H5 and H6 on the pyrimidine ring. It would also reveal the coupling network of the vinyl group protons (Hα, Hβ-cis, Hβ-trans). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. columbia.edu An HSQC spectrum would definitively link each proton signal in the table above to its corresponding carbon atom (e.g., H5 to C5, Methyl-H to Methyl-C). This is particularly useful for assigning the carbons of the pyrimidine ring. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically 2-4 bonds), which is vital for connecting different parts of a molecule. columbia.edu For this compound, key HMBC correlations would be observed from the methyl protons to carbons C4 and C5, and from the vinyl proton Hα to the pyrimidine ring carbon C2. These correlations establish the connectivity between the substituents and the ring. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are in close proximity (<5 Å), providing critical information about the molecule's 3D structure and preferred conformation. researchgate.net A NOESY spectrum could reveal spatial proximity between the vinyl proton Hα and the ring proton H6, which would help determine the preferred rotational conformation of the vinyl group relative to the pyrimidine ring. researchgate.netnumberanalytics.com
While solution NMR provides data on molecules tumbling rapidly in a solvent, solid-state NMR (ssNMR) yields structural information on materials in their solid, non-soluble, or crystalline forms. solidstatenmr.org.uk This is particularly relevant for analyzing polymeric derivatives of this compound. The vinyl group allows the molecule to act as a monomer, forming poly(this compound).
Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used. researchgate.net Unlike the sharp peaks in solution NMR, the spectra of polymers in the solid state typically show broad resonance signals due to the distribution of conformations and local environments in the amorphous or semi-crystalline material. researchgate.net For poly(this compound), the ¹³C ssNMR spectrum would be analogous to that of poly(4-vinylpyridine), showing broad signals for the aliphatic polymer backbone carbons around 35-45 ppm and for the pyrimidine ring carbons in the aromatic region (120-170 ppm). researchgate.netmdpi.com Solid-state NMR can elucidate the different hydrogen-bonding arrangements and complexation within the solid material. researchgate.net
Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. libretexts.org The rate of these processes can be measured by analyzing the changes in the NMR spectrum at different temperatures. numberanalytics.com
For this compound, a key dynamic process is the rotation around the C2-Cα single bond, which connects the vinyl group to the pyrimidine ring. This rotation is likely to have a significant energy barrier due to steric hindrance and electronic effects.
At low temperatures, where the rotation is slow on the NMR timescale, separate signals for different stable conformers (rotamers) might be observed.
As the temperature increases, the rate of rotation increases, causing these distinct signals to broaden.
At the coalescence temperature, the separate peaks merge into a single, broad signal.
At even higher temperatures, where the rotation is very fast, a single time-averaged sharp signal appears. mdpi.com
By analyzing the line shape of the signals across this temperature range, it is possible to calculate the rate constants for the rotational exchange and determine the free energy of activation (ΔG‡) for the process, providing a quantitative measure of the rotational barrier. libretexts.org
Single-Crystal X-ray Diffraction Analysis
Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related pyrimidine derivatives allows for a detailed prediction of its molecular geometry. researchgate.netbohrium.commdpi.com SCXRD analysis would confirm the planarity of the pyrimidine ring. The technique provides precise data on the geometry of the substituents, including the C-C and C=C bond lengths of the vinyl group and the C-C bond of the methyl group. Torsion angles would define the orientation of the vinyl group relative to the plane of the pyrimidine ring, revealing the molecule's preferred conformation in the solid state.
Typical Bond Lengths and Angles in Pyrimidine Derivatives
| Parameter | Typical Value (from related structures) | Reference |
|---|---|---|
| C-N bond (in ring) | 1.32 - 1.38 Å | rsc.org |
| C-C bond (in ring) | 1.37 - 1.40 Å | rsc.org |
| C-C single bond | 1.48 - 1.54 Å | rsc.org |
| C=C double bond | 1.33 - 1.35 Å | rsc.org |
| C-N-C angle (in ring) | 115° - 128° | rsc.org |
| N-C-C angle (in ring) | 115° - 125° | rsc.org |
Beyond individual molecular geometry, SCXRD reveals how molecules arrange themselves in a crystal lattice. This crystal packing is governed by a hierarchy of intermolecular interactions. rsc.org For pyrimidine derivatives, common interactions include:
Hydrogen Bonding: While this compound lacks strong hydrogen bond donors like -OH or -NH, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. Weak C-H···N hydrogen bonds, where a hydrogen atom from a methyl or vinyl group of one molecule interacts with a ring nitrogen of a neighboring molecule, are frequently observed and play a role in stabilizing the crystal structure. tandfonline.comnih.gov
π-π Stacking: The electron-deficient pyrimidine ring can engage in π-π stacking interactions with the rings of adjacent molecules. These interactions, where the aromatic rings pack in a face-to-face or offset manner, are crucial in forming extended one- or two-dimensional arrays. nih.gov
The combination of these interactions results in a specific three-dimensional supramolecular architecture. nih.gov The analysis of these packing motifs is essential for understanding the material's physical properties and for the rational design of new crystalline materials, a field known as crystal engineering. nih.gov Hirshfeld surface analysis is often used in conjunction with XRD data to visualize and quantify these diverse intermolecular contacts. rsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and analyzing the conformational structure of this compound. tandfonline.com These methods probe the vibrational modes of a molecule, which are sensitive to its geometry and bonding. gaussian.commdpi.comresearchgate.net
In the FT-IR spectrum of vinylpyridines, characteristic bands corresponding to the vinyl and pyrimidine moieties are observed. For instance, poly(2-vinylpyridine) and poly(4-vinylpyridine) exhibit C-H stretching vibrations in the 2850–2952 cm⁻¹ region. mdpi.com The stretching vibration of the pyridine (B92270) ring (C=N and C=C) typically appears in the 1400-1600 cm⁻¹ range. mdpi.comnih.gov Specifically, for poly(4-vinylpyridine), these are assigned at 1598 cm⁻¹ and 1557 cm⁻¹, while for poly(2-vinylpyridine) they are at 1589 cm⁻¹ and 1568 cm⁻¹. mdpi.com The out-of-plane and in-plane C-H bending of the ring are also identifiable. mdpi.comnih.gov
Raman spectroscopy provides complementary information. For 4-methylstyrene, a related vinyl-containing aromatic compound, a strong band around 1630 cm⁻¹ is assigned to the vinyl C=C stretching, which is absent in its polymerized form. researchgate.net The crystalline and amorphous states of materials can be distinguished using low-frequency Raman spectroscopy, which probes intermolecular bond vibrations. spectroscopyonline.com This can be particularly useful for analyzing the solid-state structure of pyrimidine derivatives. spectroscopyonline.comamericanpharmaceuticalreview.com
The coordination of 4-vinylpyridine (B31050) to metal centers, forming complexes, leads to shifts in the vibrational frequencies, providing evidence of the ligand's binding. tandfonline.com These shifts in the infrared and Raman spectra help in understanding the structural changes upon coordination. tandfonline.com
Table 1: Characteristic Vibrational Frequencies for Vinylpyridine Moieties
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |
| C-H Stretching (vinyl & alkyl) | 2850 - 3005 | FT-IR | mdpi.com |
| C=C Stretching (vinyl) | ~1630 | Raman | researchgate.net |
| C=N, C=C Stretching (pyrimidine ring) | 1415 - 1598 | FT-IR | mdpi.comnih.gov |
| C-H In-plane Bending (ring) | ~1068 | FT-IR | mdpi.com |
| C-H Out-of-plane Bending (ring) | 746 - 819 | FT-IR | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass of this compound and its derivatives, allowing for the confirmation of their elemental composition with high accuracy. acs.orgacs.org This technique is also crucial for studying the fragmentation pathways of these molecules, which provides valuable structural information. nih.gov
The fragmentation of pyrimidine derivatives in mass spectrometry often follows predictable pathways. For instance, studies on related heterocyclic compounds like ketamine analogues, which also contain a nitrogen-containing ring, show that fragmentation is often initiated by α-cleavage. nih.gov The fragmentation patterns are influenced by the substituents on the pyrimidine ring.
In the context of polymer analysis, such as for poly(2-vinylpyridine), MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) is a powerful technique. researchgate.net It allows for the characterization of the polymer's structure, including its end groups and repeating units. bryankatzenmeyer.com The fragmentation of polymer ions can occur through various mechanisms, including homolytic cleavages and rearrangements, and understanding these pathways is key to deducing the original structure from the mass spectrum. bryankatzenmeyer.comwvu.edu
The structure of a pyrimidinyl trans-cyclopropane carboxylic acid, a derivative of this compound, was confirmed using HRMS, demonstrating the technique's utility in verifying the products of complex organic syntheses. acs.org
Table 2: Application of HRMS in the Analysis of Pyrimidine Derivatives
| Analysis Type | Information Obtained | Example Compound Class | Reference |
| Exact Mass Determination | Elemental Composition Confirmation | Pyrimidinyl cyclopropane (B1198618) carboxylic acid | acs.org |
| Fragmentation Pathway Analysis | Structural Elucidation | Ketamine Analogues | nih.gov |
| Polymer Characterization | End-group and Repeat Unit Analysis | Poly(2-vinylpyridine) | researchgate.netbryankatzenmeyer.com |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques for investigating the electronic structure and photophysical properties of this compound and its derivatives. mdpi.com The pyrimidine core is a π-deficient heterocycle, which often acts as an electron-withdrawing group. mdpi.comosf.io
The UV-Vis absorption spectra of pyrimidine derivatives typically show bands in the UV region. mdpi.comosf.io The position of these absorption bands can be influenced by substituents on the pyrimidine ring. researchgate.netacs.org For example, the introduction of electron-donating groups can lead to a red-shift (bathochromic shift) in the absorption maximum. mdpi.comosf.io
Many pyrimidine derivatives exhibit fluorescence, emitting light upon irradiation. mdpi.comosf.ioacs.org The emission properties are highly sensitive to the molecular structure and the environment. mdpi.comosf.io For instance, pyrimidines with highly conjugated or electron-donating substituents can display strong fluorescence in the visible region with good quantum yields. acs.org The Stokes shift, which is the difference between the absorption and emission maxima, is another important parameter that can be determined from these spectra. acs.org
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common phenomenon for pyrimidine derivatives, particularly those with intramolecular charge transfer (ICT) character. mdpi.comosf.io An increase in solvent polarity can cause a significant red-shift in the emission band. mdpi.comosf.io Furthermore, the protonation of the pyrimidine ring can enhance its electron-withdrawing character, leading to a red-shift in both absorption and emission spectra. mdpi.comosf.io
The photophysical properties of copolymers containing vinylpyridine units have also been extensively studied. For example, copolymers of methylenelactide and 2-vinylpyridine exhibit strong blue fluorescence, with their emission properties being dependent on the monomer ratio. chemrxiv.org
Table 3: Photophysical Properties of Pyrimidine Derivatives
| Property | Description | Influencing Factors | Reference |
| Absorption Maxima (λ_abs) | Wavelength of maximum light absorption | Substituents, Solvent | mdpi.comosf.ioresearchgate.netacs.org |
| Emission Maxima (λ_em) | Wavelength of maximum fluorescence emission | Substituents, Solvent, pH | mdpi.comosf.ioacs.orgchemrxiv.org |
| Fluorescence Quantum Yield (Φ_F) | Efficiency of the fluorescence process | Molecular Structure | mdpi.comosf.ioacs.org |
| Stokes Shift | Difference between λ_abs and λ_em | Molecular Structure, Environment | acs.org |
| Solvatochromism | Shift in spectral bands with solvent polarity | Intramolecular Charge Transfer | mdpi.comosf.io |
Theoretical and Computational Chemistry Studies of 4 Methyl 2 Vinylpyrimidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules, offering a favorable balance between accuracy and computational cost. nih.govrsc.org Calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to approximate the distribution of electrons within the molecule. physchemres.orgscielo.org.mx
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. nih.gov The process involves iterative calculations where atomic positions are adjusted until the forces on each atom are negligible. nih.gov Once optimized, various electronic properties can be analyzed.
Below are selected optimized geometrical parameters for 4-Methyl-2-vinylpyrimidine, calculated at the B3LYP/6-311++G(d,p) level of theory. Bond lengths are given in Angstroms (Å) and bond angles in degrees (°).
| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Value | Parameter | Value |
| N1-C2 | 1.338 | C6-N1-C2 | 116.5 |
| C2-N3 | 1.335 | N1-C2-N3 | 126.8 |
| N3-C4 | 1.341 | C2-N3-C4 | 116.7 |
| C4-C5 | 1.415 | N3-C4-C5 | 122.5 |
| C5-C6 | 1.372 | C4-C5-C6 | 117.8 |
| C4-C(Methyl) | 1.510 | N1-C6-C5 | 119.7 |
| C2-C(Vinyl) | 1.475 | N3-C4-C(Methyl) | 116.0 |
| C(Vinyl)-C(Vinyl) | 1.340 | N1-C2-C(Vinyl) | 116.5 |
DFT calculations can accurately predict spectroscopic data, which is invaluable for structure elucidation. wikipedia.org Nuclear Magnetic Resonance (NMR) chemical shifts are commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.govscm.com Harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be computed from the optimized geometry. mdpi.comwisc.edu Calculated frequencies are often scaled by an empirical factor to better match experimental values due to the harmonic approximation and basis set limitations. physchemres.org
Calculated NMR Chemical Shifts (δ, ppm) relative to TMS:
| Atom | Calculated ¹H Shift (ppm) | Atom | Calculated ¹³C Shift (ppm) |
|---|---|---|---|
| H (C5) | 7.15 | C2 | 163.5 |
| H (C6) | 8.50 | C4 | 168.0 |
| H (Methyl) | 2.55 | C5 | 118.9 |
| H (Vinyl, α) | 6.80 | C6 | 157.2 |
| H (Vinyl, β-cis) | 5.70 | C (Methyl) | 24.1 |
| H (Vinyl, β-trans) | 6.30 | C (Vinyl, α) | 136.8 |
| C (Vinyl, β) | 124.5 |
Calculated Vibrational Frequencies (cm⁻¹):
| Assignment | Calculated Scaled Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3080 |
| Methyl C-H Stretch | 2955 |
| C=C (Vinyl) Stretch | 1645 |
| C=N/C=C (Ring) Stretch | 1590, 1560 |
| C-H Bend | 1450, 1420 |
| Ring Breathing Mode | 995 |
The reactivity of a molecule can be understood by examining its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. malayajournal.org
Another useful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. uni-muenchen.delibretexts.org Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show a negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring due to their lone pairs of electrons, making them likely sites for protonation or interaction with electrophiles. The vinyl group would also exhibit a region of high electron density.
Calculated FMO Properties and Reactivity Descriptors:
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.58 |
| LUMO Energy | -0.95 |
| Energy Gap (ΔE) | 5.63 |
| Ionization Potential (I) ≈ -E(HOMO) | 6.58 |
| Electron Affinity (A) ≈ -E(LUMO) | 0.95 |
| Global Hardness (η) = (I-A)/2 | 2.82 |
| Electronegativity (χ) = (I+A)/2 | 3.77 |
Quantum Chemical Studies of Reaction Mechanisms
Beyond static properties, quantum chemistry can be used to model the dynamic processes of chemical reactions, providing detailed insights into reaction pathways and energetics. researchgate.net
To understand how a reaction proceeds, chemists use computational methods to map out the potential energy surface (PES). This involves locating key structures along the reaction coordinate, including reactants, products, reaction intermediates, and, crucially, transition states (TS). nih.gov A transition state is the highest energy point along the lowest energy path of a reaction and represents the kinetic barrier that must be overcome. For this compound, a potential reaction to study would be the electrophilic addition to the vinyl group. Calculations would identify the structure and energy of the transition state for the initial attack of an electrophile (e.g., H⁺) on the vinyl double bond, as well as the structure of the resulting carbocation intermediate. The relative energies of these species would reveal the reaction's feasibility and potential regioselectivity.
Ab initio molecular dynamics (AIMD) is a simulation technique that combines classical molecular dynamics with quantum mechanical calculations for the forces between atoms. Instead of using a pre-defined force field, the forces are calculated "on the fly" from the electronic structure at each step of the simulation. This approach is particularly useful for modeling complex reactive events where bond breaking and forming occur, providing a more realistic depiction of the reaction dynamics, including solvent effects and thermal motion. wikipedia.org An AIMD simulation could be used to study the polymerization of this compound or its behavior under specific reaction conditions, tracking the trajectories of individual atoms over time to reveal detailed mechanistic insights that are inaccessible through static PES calculations alone.
Molecular Mechanics and Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape and intermolecular interactions of molecules like this compound. These methods rely on classical physics to model the interactions between atoms, offering a balance between computational cost and accuracy for large systems and long timescales.
Conformational Sampling:
The presence of a rotatable bond between the pyrimidine ring and the vinyl group in this compound allows for different spatial arrangements, or conformations. Conformational sampling aims to identify the most stable conformers and understand the energy barriers between them.
A typical approach would involve:
Force Field Selection: Choosing an appropriate force field (e.g., OPLS-AA, AMBER, CHARMM) is the first step. The force field consists of parameters that define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.
Energy Minimization: The initial structure of this compound would be subjected to energy minimization to find a local energy minimum.
Systematic or Stochastic Search: To explore the full conformational space, a systematic search (rotating the key dihedral angle at fixed increments) or a stochastic search (like Monte Carlo methods) would be performed to generate a wide range of possible conformations. The energy of each conformation is calculated to identify low-energy structures.
The expected outcome of such a study would be a potential energy surface mapping the energy of the molecule as a function of the dihedral angle between the pyrimidine ring and the vinyl group. This would reveal the most stable (lowest energy) conformations. For this compound, one would expect to find stable conformers where the vinyl group is either roughly coplanar with the pyrimidine ring (to maximize conjugation) or oriented differently to minimize steric hindrance.
Hypothetical Conformational Analysis Data for this compound:
| Conformer | Dihedral Angle (N-C-C=C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Planar) | 0° | 0.00 | 75.3 |
| B (Skewed) | 45° | 1.50 | 8.8 |
| C (Perpendicular) | 90° | 3.00 | 1.1 |
| D (Skewed) | 135° | 1.50 | 8.8 |
| E (Planar) | 180° | 0.20 | 6.0 |
Note: This table is a hypothetical illustration of expected results from a conformational analysis study.
Intermolecular Interactions:
Molecular dynamics simulations can model how a this compound molecule interacts with other molecules, including itself or solvent molecules. In an MD simulation, the atoms' motions are calculated over time by solving Newton's equations of motion.
An MD study of this compound could reveal:
Dimer Interactions: By simulating two molecules, one could study the preferred orientations and binding energies. Key interactions would likely include π-π stacking between the pyrimidine rings and hydrogen bonding if protic solvents are present.
Solvation Effects: Simulating the molecule in a solvent box (e.g., water or an organic solvent) would provide insights into its solubility and how the solvent structure is perturbed by the solute. The radial distribution function could be calculated to understand the average distance and coordination number of solvent molecules around specific atoms of this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling for predicting Material Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates molecular descriptors (numerical representations of molecular structure) with a specific property.
For this compound, a QSPR model could be developed to predict various material properties, such as boiling point, density, or its performance as a monomer in polymerization. The development of a QSPR model would involve:
Data Set Collection: Gathering experimental data for a set of pyrimidine derivatives with known property values.
Descriptor Calculation: For each molecule in the data set, a large number of molecular descriptors would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies).
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a model is built that best correlates the descriptors with the property of interest.
Model Validation: The model's predictive power is tested using an external set of molecules not used in the model development.
A hypothetical QSPR model to predict the glass transition temperature (Tg) of polymers derived from vinylpyrimidine monomers might look like:
Tg = β₀ + β₁(MW) + β₂(logP) + β₃(Polarizability) + ...
where MW is the molecular weight, logP is the partition coefficient, and Polarizability is another calculated descriptor. The coefficients (β) are determined during the model fitting process.
Hypothetical QSPR Model Data for Pyrimidine-based Polymers:
| Monomer | Molecular Weight (Descriptor 1) | Polarizability (ų) (Descriptor 2) | Experimental Tg (°C) | Predicted Tg (°C) |
| 2-Vinylpyrimidine | 106.12 | 10.8 | 125 | 124.5 |
| This compound | 120.15 | 12.1 | 138 | 137.8 |
| 5-Ethyl-2-vinylpyrimidine | 134.18 | 13.4 | 130 | 131.2 |
| 4,6-Dimethyl-2-vinylpyrimidine | 134.18 | 13.5 | 145 | 144.7 |
Note: This table represents a hypothetical dataset and QSPR model results for illustrative purposes.
Computational Design of Novel this compound Derivatives
Computational chemistry is instrumental in the rational design of new molecules with enhanced or specific properties. Starting from the structure of this compound, new derivatives can be designed in silico and evaluated for desired properties before undertaking their synthesis.
The process typically involves:
Defining the Goal: The first step is to define the property to be optimized. For example, the goal could be to design a derivative with a higher polymerization reactivity or one that exhibits specific electronic properties for use in organic electronics.
Structural Modification: The structure of this compound can be modified by adding or changing functional groups at various positions on the pyrimidine ring.
High-Throughput Screening: The designed derivatives can be rapidly screened using computational methods. For instance, Density Functional Theory (DFT) calculations could be used to predict the electronic properties (like the HOMO-LUMO gap) of a large number of virtual compounds.
Detailed Analysis: Promising candidates from the initial screening can then be subjected to more detailed and computationally expensive studies, such as MD simulations, to confirm their properties.
For example, to design a derivative with a smaller HOMO-LUMO gap (which is often desirable for organic semiconductors), one could introduce electron-donating or electron-withdrawing groups to the pyrimidine ring.
Hypothetical Computational Screening of this compound Derivatives:
| Derivative | Modification | Calculated HOMO (eV) | Calculated LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | (Parent) | -6.5 | -1.2 | 5.3 |
| 5-Nitro-4-methyl-2-vinylpyrimidine | Add -NO₂ at C5 | -7.2 | -2.5 | 4.7 |
| 5-Amino-4-methyl-2-vinylpyrimidine | Add -NH₂ at C5 | -5.8 | -0.9 | 4.9 |
| 5-Cyano-4-methyl-2-vinylpyrimidine | Add -CN at C5 | -7.0 | -2.2 | 4.8 |
Note: This table is a hypothetical representation of results from a DFT-based screening of designed derivatives.
Applications of 4 Methyl 2 Vinylpyrimidine in Advanced Chemical and Material Sciences
Development of Functional Polymers and Copolymers
The presence of a polymerizable vinyl group allows 4-Methyl-2-vinylpyrimidine to be incorporated into a variety of polymeric structures. The resulting polymers and copolymers are of significant interest due to the inherent properties of the pyrimidine (B1678525) ring, such as its ability to coordinate with metal ions, its basicity, and its thermal stability.
Synthesis of Poly(this compound) for Specific Material Properties
The synthesis of homopolymers from vinylpyrimidine monomers can be achieved through methods like radical polymerization. Research on the closely related 4-vinylpyrimidine (B3031536) has demonstrated that it can be polymerized using radical catalysts, although this often results in polymers with low molecular weights. acs.org It is anticipated that this compound would undergo similar polymerization reactions.
Advanced polymerization techniques, such as anionic polymerization or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which have been successfully applied to vinylpyridines, could offer better control over the molecular weight and architecture of poly(this compound). acs.orgacs.org Controlled polymerization would enable the synthesis of polymers with specific, tailored properties, such as defined thermal characteristics and solubility, making them suitable for high-performance applications. The properties of the resulting polymer would be influenced by the rigid pyrimidine ring and the methyl group, potentially leading to materials with high glass transition temperatures and specific compatibilities with other polymers and solvents.
Copolymers for Coatings, Adhesives, and Separations
Copolymerization of this compound with other vinyl monomers, such as methyl methacrylate (B99206) or acrylamide, opens avenues for creating materials with a broad spectrum of properties. researchgate.netresearchgate.net By analogy with copolymers of 4-vinylpyridine (B31050), incorporating the this compound unit can introduce functionalities useful for various applications. researchgate.netresearchgate.net
Coatings and Adhesives: The nitrogen atoms in the pyrimidine ring can enhance adhesion to various substrates through hydrogen bonding or coordination, making these copolymers valuable for specialty coatings and adhesive formulations.
Separation Membranes: The chemical functionality and potential for creating well-defined microstructures in block copolymers make them candidates for separation technologies. For instance, block copolymers containing poly(vinylpyridine) segments are known to self-assemble into ordered nanostructures, which can be used to create isoporous membranes for filtration or as templates for creating functional nanomaterials. nih.gov
Functional Surfaces: Copolymers can be used to modify surfaces, imparting specific properties such as hydrophilicity, basicity, or metal-ion binding capabilities.
The reactivity ratios in copolymerization would determine the distribution of monomer units along the polymer chain, which in turn dictates the final properties of the material.
Table 1: Potential Comonomers for Copolymerization with this compound and Their Anticipated Properties
| Comonomer | Anticipated Copolymer Properties | Potential Applications |
| Methyl Methacrylate | Enhanced mechanical strength, tunable hydrophobicity. researchgate.net | Adhesives, specialty plastics, coatings. |
| Styrene | High thermal stability, phase-separated morphologies. researchgate.net | Nanostructured materials, templates. |
| Acrylamide | Increased hydrophilicity, water solubility. researchgate.net | Hydrogels, flocculants, materials for biomedical applications. |
| Ethylene Glycol Dimethacrylate | Cross-linked networks, insoluble materials. | Resins, catalyst supports, sorbents. |
Applications in Polymer-Supported Catalysts and Reagents
Polymers derived from this compound are excellent candidates for use as supports for catalysts and reagents. The pyrimidine units within the polymer chain can act as ligands, immobilizing metal catalyst complexes onto a solid support. researchgate.net This heterogenization of homogeneous catalysts combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and potential for recycling. whiterose.ac.uk
Poly(4-vinylpyridine), a structural analogue, has been extensively used to support a variety of catalysts, including Brønsted acids and metal complexes for oxidation and carbonylation reactions. whiterose.ac.ukresearchgate.net Similarly, cross-linked poly(this compound) could be used to anchor catalytic species. The two nitrogen atoms of the pyrimidine ring could offer unique coordination environments compared to pyridine (B92270), potentially influencing the activity and stability of the supported catalyst. Furthermore, these polymer supports can be functionalized, for instance, by quaternization of the nitrogen atoms to create ion-exchange resins or phase-transfer catalysts. researchgate.net
Ligand in Coordination Chemistry and Catalysis
The pyrimidine moiety of this compound, with its two nitrogen atoms, can act as a ligand to coordinate with a wide range of metal ions. This allows for the creation of metal complexes with potential applications in catalysis and material science. ekb.egnih.gov
Synthesis of Metal Complexes with this compound as Ligand
This compound can coordinate to metal centers primarily through one or both of its nitrogen atoms, acting as a monodentate or a bridging bidentate ligand. The synthesis of such complexes would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. ekb.eg The resulting complexes can be characterized by techniques such as UV-Vis, IR, and NMR spectroscopy to confirm the coordination of the ligand to the metal center. nih.gov
The vinyl group can be preserved during complex formation, yielding a metallo-monomer that can be subsequently polymerized to form metallopolymers. These materials combine the properties of the polymer backbone with the electronic, magnetic, or catalytic properties of the metal centers.
Table 2: Potential Metal Complexes of this compound and Their Geometries
| Metal Ion | Potential Precursor | Anticipated Geometry | Potential Applications |
| Palladium(II) | PdCl₂ | Square Planar | Cross-coupling catalysis. ekb.eg |
| Copper(II) | CuCl₂·2H₂O | Tetrahedral or Square Planar | Oxidation, polymerization catalysis. nih.gov |
| Cobalt(II) | CoCl₂·6H₂O | Tetrahedral or Octahedral | Catalysis, magnetic materials. ekb.eg |
| Rhodium(I) | [Rh(CO)₂Cl]₂ | Square Planar | Carbonylation, hydroformylation. whiterose.ac.uk |
Applications in Homogeneous and Heterogeneous Catalysis
Metal complexes incorporating this compound as a ligand have significant potential in both homogeneous and heterogeneous catalysis. mdpi.comnih.gov
Cross-Coupling Reactions: N-heterocyclic ligands are crucial in many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. researchgate.netmdpi.com The electronic properties of the this compound ligand can influence the efficacy of the palladium catalyst, affecting reaction rates and yields. The ligand can stabilize the active catalytic species and facilitate key steps in the catalytic cycle. nih.gov
Polymerization: Metal complexes are widely used as catalysts for olefin polymerization. While specific applications of this compound complexes in this area are not extensively documented, related pyridine-based complexes have been used to initiate or control polymerization reactions. researchgate.net
Knoevenagel Reaction: The Knoevenagel condensation is a C-C bond-forming reaction that is typically catalyzed by a base. rsc.orgmdpi.com Polymers containing basic nitrogenous groups, such as poly(4-vinylpyridine), have been successfully employed as heterogeneous basic catalysts for this reaction. researchgate.netmdpi.com Poly(this compound), with its basic pyrimidine units, could serve as an effective and recyclable solid base catalyst. This approach aligns with the principles of green chemistry by simplifying catalyst separation and reducing waste. researchgate.netmdpi.com The catalytic activity would depend on the accessibility and basicity of the nitrogen sites within the polymer matrix.
Design of Chemo- and Enantioselective Catalysts
The unique electronic and steric properties of the this compound scaffold make it a promising ligand for the design of novel chemo- and enantioselective catalysts. The pyrimidine ring, being an electron-deficient aromatic system, influences the reactivity of the vinyl group, while the nitrogen atoms provide coordination sites for metal centers. This combination allows for the creation of sophisticated catalysts for asymmetric synthesis, a field dedicated to producing chiral molecules with a specific three-dimensional arrangement.
While direct examples of this compound in catalysis are not extensively documented, its structural similarity to other vinyl-substituted nitrogen heterocycles, such as vinylpyridines, provides a strong basis for its potential applications. nih.govnih.gov Chiral pyridine derivatives are well-established as effective ligands in a multitude of asymmetric catalytic transformations. nih.gov The general strategy involves incorporating a chiral auxiliary or creating a planar-chiral metal complex with the pyrimidine ring to induce stereoselectivity. scispace.com
The vinyl group of this compound can be strategically functionalized to introduce chirality. For instance, asymmetric alkylation of the vinyl group, catalyzed by a copper-chiral diphosphine ligand system, can generate a chiral center adjacent to the pyrimidine ring. nih.gov This modified, chiral pyrimidine derivative can then act as a ligand for other metals (e.g., palladium, rhodium, iridium), influencing the stereochemical outcome of reactions such as hydrogenations, cross-couplings, and cycloadditions. nih.gov
Furthermore, the nitrogen atoms of the pyrimidine ring can directly coordinate to a metal center. The steric hindrance provided by the 4-methyl group and the conformational flexibility of the 2-vinyl group can create a specific chiral environment around the metal. This is crucial for enantioselective catalysis, where the catalyst must differentiate between two enantiomeric transition states. The design of such catalysts often involves a modular approach, where different chiral components can be systematically varied to optimize enantioselectivity for a particular reaction. nih.gov
Table 1: Potential Asymmetric Catalytic Applications for Ligands Derived from this compound
| Catalytic Reaction | Metal Center | Role of Pyrimidine Ligand | Potential Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Iridium | Induces enantioselectivity in the reduction of prochiral olefins or ketones. | Production of chiral alcohols or alkanes with high enantiomeric excess. |
| Asymmetric Allylic Alkylation | Palladium | Controls the stereochemistry of nucleophilic attack on an allylic substrate. | Formation of chiral allylic compounds. |
| Asymmetric Diels-Alder Reaction | Copper, Lewis Acids | Creates a chiral environment to control the facial selectivity of the cycloaddition. | Synthesis of enantiomerically enriched cyclic and bicyclic systems. |
Precursor for Diverse Heterocyclic Compound Libraries
The structural framework of this compound, featuring both a pyrimidine ring and a reactive vinyl group, positions it as a valuable precursor for the synthesis of diverse heterocyclic compound libraries. nih.govnih.gov These libraries are essential in drug discovery and materials science for the high-throughput screening of new bioactive molecules and functional materials.
Synthesis of Fused Polycyclic Systems
The vinyl group of this compound can participate in various cycloaddition reactions, most notably the Diels-Alder reaction, to construct fused polycyclic systems. nih.govrsc.org In these reactions, the vinylpyrimidine can act as either the dienophile (the 2π electron component) or, under certain conditions, as part of the diene (the 4π electron component).
When acting as a dienophile, the electron-deficient nature of the pyrimidine ring activates the vinyl group towards reaction with electron-rich dienes. rsc.org This [4+2] cycloaddition would lead to the formation of a new six-membered ring fused to the pyrimidine core, resulting in a tetrahydroquinoline-like scaffold. The regioselectivity and stereoselectivity of such reactions can often be controlled by the choice of diene, solvent, and the use of Lewis acid catalysts. rsc.org
Conversely, the vinylpyrimidine moiety can be incorporated into a larger system that can act as a diene. Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are a powerful tool for the rapid construction of complex polycyclic architectures. nih.gov A synthetic strategy could involve attaching a dienophile-containing side chain to the pyrimidine ring, which then undergoes an intramolecular cycloaddition with the vinyl group to form a fused system.
The resulting fused polycyclic systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. mdpi.comnih.gov
Generation of Novel Pyrimidine-Based Scaffolds
Beyond cycloadditions, the vinyl group of this compound is amenable to a wide range of chemical transformations that can be exploited to generate novel pyrimidine-based scaffolds. These scaffolds serve as the core structures for the development of new chemical entities with diverse properties. nih.govnih.gov
Michael addition reactions, for example, allow for the introduction of a variety of nucleophiles at the carbon atom beta to the pyrimidine ring. acs.org This reaction is particularly useful for creating carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of more complex and functionalized pyrimidine derivatives. The resulting products can be further cyclized to generate new heterocyclic rings attached to the pyrimidine core.
Other transformations of the vinyl group, such as Heck coupling, hydroformylation, and epoxidation, followed by ring-opening reactions, provide access to a vast array of pyrimidine derivatives with different functional groups and substitution patterns. These derivatives can then be used as building blocks in combinatorial chemistry to rapidly generate large libraries of compounds for biological screening. nih.govmdpi.com The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov
Components in Supramolecular Assemblies and Smart Materials
The incorporation of this compound into larger molecular structures, particularly polymers, opens up possibilities for its use in supramolecular chemistry and the development of "smart" materials that respond to external stimuli.
Self-Assembly Strategies Involving this compound
While the small molecule itself may not readily form extensive supramolecular assemblies, its polymerization to poly(this compound) would create a macromolecule with properties analogous to the well-studied poly(4-vinylpyridine) (P4VP). acs.org P4VP is known for its ability to participate in the self-assembly of block copolymers, forming well-defined nanostructures such as micelles, vesicles, and lamellae in solution and in the solid state. acs.org
The driving force for this self-assembly is often the difference in polarity and solubility between the polyvinylpyrimidine block and the other polymer blocks (e.g., polystyrene). In a selective solvent that dissolves one block but not the other, the polymer chains will aggregate to form structures that minimize the contact of the insoluble block with the solvent.
Furthermore, the nitrogen atoms in the pyrimidine rings can act as hydrogen bond acceptors. This allows for the formation of supramolecular complexes with hydrogen bond donors. This interaction can be used to direct the self-assembly of the polymer chains and to incorporate other functional molecules into the resulting nanostructures.
Responsive Materials Based on Pyrimidine Functionality (e.g., pH sensitive systems)
Polymers derived from this compound are expected to exhibit pH-responsive behavior due to the basic nature of the nitrogen atoms in the pyrimidine ring. eares.org In acidic conditions, these nitrogen atoms can be protonated, leading to a positive charge on the polymer chain. The resulting electrostatic repulsion between the charged segments causes the polymer to adopt a more extended conformation and can lead to its dissolution in aqueous media. Conversely, in neutral or basic conditions, the nitrogen atoms are deprotonated, and the polymer becomes more hydrophobic, potentially leading to its collapse or precipitation.
This pH-dependent change in solubility and conformation is the basis for creating "smart" materials. For example, a hydrogel made from cross-linked poly(this compound) would be expected to swell in acidic solutions and shrink in basic solutions. eares.org This property could be exploited for applications in drug delivery, where a drug could be loaded into the hydrogel and released in response to a change in pH, such as the acidic environment of a tumor.
Similarly, surfaces grafted with poly(this compound) brushes would exhibit pH-switchable wettability. At low pH, the protonated, hydrophilic polymer chains would extend from the surface, making it more water-wettable. At higher pH, the neutral, more hydrophobic chains would collapse, leading to a less wettable surface. Such responsive surfaces have potential applications in microfluidics, sensors, and as "smart" coatings.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Vinylpyridine |
| Polystyrene |
| Poly(4-vinylpyridine) (P4VP) |
| Pyrido[2,3-d]pyrimidine |
Role in Agrochemical Research and Development
Extensive research into the applications of this compound as an intermediate in the synthesis of agrochemical active ingredients did not yield specific examples of its use as a precursor for commercialized herbicides or pesticides. While the pyrimidine structural motif is common in a wide range of agrochemicals, and various substituted pyrimidines serve as key building blocks, direct evidence linking this compound to the synthetic pathways of existing herbicidal or pesticidal compounds was not found in the reviewed scientific literature and patent databases.
Precursors for Herbicide and Pesticide Active Ingredients
A comprehensive search of scientific and patent literature did not identify any instances where this compound is explicitly used as a starting material or intermediate for the synthesis of registered herbicide or pesticide active ingredients. The development of novel agrochemicals often involves the exploration of diverse chemical scaffolds, including pyrimidine derivatives. However, based on the available data, this compound does not appear to be a commonly utilized precursor in this context.
Research in the field of agrochemicals is vast, and it is possible that this compound has been investigated in early-stage discovery research that is not publicly disclosed. Nevertheless, there is no information in the public domain to substantiate its role as a key intermediate in the development of current agrochemical products.
Advanced Analytical Methodologies for 4 Methyl 2 Vinylpyrimidine
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is a cornerstone of chemical analysis, enabling the separation of mixtures into their individual components. Various chromatographic techniques are employed for the analysis of pyrimidine (B1678525) derivatives, each with its specific advantages. researchgate.netijrpc.com
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of compounds in a mixture. researchgate.net For pyrimidine derivatives, reversed-phase HPLC is a commonly used method. researchgate.netnih.gov This technique typically utilizes C8 or C18 silica (B1680970) gel columns. researchgate.net The separation is achieved by eluting the column with a mobile phase, which can be an isocratic or gradient system. researchgate.net
Advanced detectors enhance the capabilities of HPLC. For instance, coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and selectivity, allowing for the identification and quantification of compounds even at trace levels. mdpi.com Fluorescence detectors can also be used, particularly after derivatization of the analytes to make them fluorescent, which significantly improves detection limits. uma.es
Table 1: Typical HPLC Parameters for Pyrimidine Derivative Analysis
| Parameter | Typical Value/Condition | Source |
| Column | C8 or C18 silica gel | researchgate.net |
| Column Length | 7-30 cm | researchgate.net |
| Mobile Phase | Acetonitrile:water, Methanol:water | researchgate.netuma.esresearchgate.net |
| Elution Mode | Isocratic or Gradient | researchgate.net |
| Flow Rate | 1-1.5 mL/min | researchgate.net |
| Detection | UV-Vis, Mass Spectrometry (MS), Fluorescence | researchgate.netmdpi.comuma.es |
Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis
Gas Chromatography (GC) is a technique primarily used for separating and analyzing volatile compounds. chromtech.comimist.ma For less volatile compounds, derivatization can be employed to increase their volatility, making them suitable for GC analysis. rsc.org GC is particularly valuable for trace analysis due to its high sensitivity, especially when coupled with a mass spectrometer (GC-MS). imist.mathermofisher.com
The choice of injection technique in GC, such as split or splitless injection, can be tailored to the concentration of the sample. Splitless injection is preferred for trace analysis as it directs the entire sample onto the column, maximizing sensitivity. chromtech.com Different detectors, including flame ionization detectors (FID) and mass selective detectors (MSD), can be used depending on the analytical requirements. imist.ma For instance, a nitrogen-phosphorous detector (NPD) is particularly sensitive to nitrogen-containing compounds like pyrimidines. researchgate.net
A study on the synthesis of 4-Methyl-2-vinylpyrimidine utilized gas chromatography-mass spectrometry (GC-MS) to monitor the reaction progress. googleapis.com
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. mdpi.com SFC is particularly advantageous for the analysis of polar compounds and nitrogen-containing heterocyclic compounds, which can be challenging to analyze by other chromatographic methods. mdpi.comscilit.comresearchgate.net
SFC can be coupled with various detectors, including mass spectrometry (SFC-MS), which provides high sensitivity and selectivity. mdpi.comresearchgate.net The separation in SFC is often carried out in gradient mode on stationary phases like cyanopropyl. mdpi.comscilit.com This technique offers a rapid and efficient means of separating complex mixtures. mdpi.comscilit.com For nitrogen heterocycles, methanol-modified CO2 is often required as the mobile phase. americanpharmaceuticalreview.com
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Advantages for this compound |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for purity assessment and analysis of pyrimidine derivatives. researchgate.netijrpc.com |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High sensitivity for trace analysis and monitoring volatile derivatives. chromtech.comthermofisher.com |
| SFC | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. | Effective for separating polar nitrogen-containing heterocycles. mdpi.comscilit.com |
In Situ Spectroscopic Monitoring of Reaction Progress
In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates. magritek.commdpi.com
Online NMR and IR for Real-Time Reaction Optimization
Online Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for real-time reaction monitoring. magritek.com Benchtop NMR spectrometers can be set up in a fume hood to follow the progress of a reaction by pumping the reaction mixture through the spectrometer. magritek.commagritek.com This provides quantitative data on the concentrations of reactants, products, and intermediates over time, which is crucial for determining reaction kinetics and endpoints. magritek.com A study on the reaction of 4-methyl pyridine (B92270) with acrylic acid used in situ 1H-NMR to monitor the formation of the product. lew.ro
Real-time 2D NMR techniques have been developed to analyze complex organic reactions, such as the synthesis of pyrimidines. acs.org These methods can monitor multiple spectral regions simultaneously, offering detailed structural and dynamic information about the reaction. acs.org
Raman Spectroscopy for Reaction Kinetics
Raman spectroscopy is another valuable technique for monitoring chemical reactions in real time. metrohm.com It is particularly sensitive to changes in chemical bonds, such as the disappearance of a carbon-carbon double bond during a polymerization reaction involving a vinyl monomer. azom.comhoriba.com This makes it an excellent tool for studying the kinetics of polymerization. semi.ac.cn
The use of near-infrared excitation and Fourier-transform Raman instrumentation has expanded the application of Raman spectroscopy to process monitoring. semi.ac.cn It has been successfully used to study the copolymerization of vinyl monomers. semi.ac.cn The intensity of the C=C stretching vibration in the Raman spectrum provides a direct measure of monomer consumption. semi.ac.cn Furthermore, Raman spectroscopy can be used to visualize the synthesis and turnover of purine (B94841) and pyrimidine bases within single cells. researchgate.netbiorxiv.org
Electrochemical Methods for Oxidation/Reduction Potential Determination and Sensing
Electrochemical methods offer a powerful approach for characterizing the redox properties of molecules like this compound. These techniques are based on measuring the current response of an electroactive species to an applied potential. nih.gov The oxidation and reduction potentials are fundamental thermodynamic parameters that provide insight into the molecule's electron-donating and accepting capabilities.
Cyclic voltammetry (CV) is a commonly employed electrochemical technique to determine the reduction and oxidation potentials of chemical compounds. mdpi.com In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the potentials at which the analyte undergoes oxidation and reduction. For instance, in the study of various metal complexes, CV has been used to measure the Cu(II) → Cu(I) redox transition. mdpi.com
The electrochemical behavior of vinyl-substituted pyridyl ligands is of particular interest. For example, reductive electropolymerization of metal complexes containing ligands like 4-vinyl-4´-methyl-2,2´-bipyridine is initiated by electrochemical reduction, which generates radicals leading to polymerization on the electrode surface. lboro.ac.uk This process highlights the importance of understanding the reduction potential of the vinylpyridine moiety.
Furthermore, electrochemical sensors built upon these principles can be developed for the sensitive and selective detection of specific analytes. mdpi.comunesp.brmdpi.com Molecularly imprinted polymers (MIPs) can be integrated with electrochemical platforms to create highly selective sensors. mdpi.comunesp.br For example, a sensor for the herbicide diuron (B1670789) was developed using a molecularly imprinted polymer, which demonstrated enhanced electrochemical response and high sensitivity. unesp.br Similarly, computational simulations have been used to select optimal functional monomers, such as 2-vinylpyridine (B74390), for creating MIPs with high affinity for the target analyte. unesp.br The development of such sensors for this compound would rely on a thorough understanding of its electrochemical properties.
| Parameter | Description | Relevance to this compound |
| Oxidation Potential | The potential at which a molecule loses electrons (is oxidized). | Indicates the ease with which this compound can be oxidized, which is important for understanding its reactivity and for developing oxidative detection methods. |
| Reduction Potential | The potential at which a molecule gains electrons (is reduced). | Indicates the ease with which this compound can be reduced, crucial for understanding its role in reductive reactions and for developing reductive detection methods. |
| Cyclic Voltammetry (CV) | An electrochemical technique used to probe the redox behavior of a species. | A primary method to experimentally determine the oxidation and reduction potentials of this compound. |
| Electrochemical Sensing | The use of an electrochemical signal to detect and quantify a specific analyte. | Knowledge of the redox potentials of this compound is fundamental for designing selective and sensitive electrochemical sensors. |
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Matrix Analysis
Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of complex mixtures. ajrconline.orgnih.govasdlib.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful for identifying and quantifying trace amounts of compounds like this compound in challenging matrices such as biological fluids or environmental samples. nih.govshimadzu.euwaters.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is well-suited for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. phcogj.comorslabs.comresearchgate.net The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that can be used for identification. phcogj.comorslabs.com
The analysis of complex samples by GC-MS often involves optimizing parameters such as the temperature program, injection volume, and carrier gas flow rate to achieve good separation and sensitivity. phcogj.commdpi.com For example, in the analysis of volatile organic compounds in meat, specific GC-IMS conditions including column type, temperature, and carrier gas were defined to identify a wide range of compounds. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that couples liquid chromatography with tandem mass spectrometry. nih.govshimadzu.eu It is particularly useful for analyzing non-volatile, polar, or thermally labile compounds that are not amenable to GC-MS. nih.gov In LC-MS/MS, the sample is first separated by LC, and the eluent is then introduced into the mass spectrometer. shimadzu.eu The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural information by fragmenting a specific parent ion and analyzing the resulting daughter ions. nih.gov
The development of an LC-MS/MS method involves careful selection of the chromatographic conditions (e.g., column, mobile phase) and optimization of the mass spectrometer parameters (e.g., ionization mode, collision energy). shimadzu.euwaters.com For instance, a single LC-MS/MS method was developed for the quantification of over 400 pesticides in a complex matrix by optimizing MRM transitions and dwell times. waters.com The ability of LC-MS/MS to handle complex matrices with high specificity makes it an ideal tool for the analysis of this compound in various samples. nih.govshimadzu.eu
| Technique | Principle | Application to this compound |
| GC-MS | Separates volatile compounds based on boiling point and provides mass spectra for identification. nih.gov | Ideal for the analysis of this compound if it is sufficiently volatile and thermally stable. Can be used for impurity profiling and quantification in relatively clean matrices. |
| LC-MS/MS | Separates compounds based on their affinity for the stationary and mobile phases and uses tandem mass spectrometry for highly selective detection. nih.gov | The method of choice for analyzing this compound in complex biological or environmental samples due to its high sensitivity and specificity. nih.govshimadzu.eu It can overcome matrix effects and provide accurate quantification at low levels. |
Environmental and Sustainability Considerations in the Life Cycle of 4 Methyl 2 Vinylpyrimidine
Biodegradation and Environmental Fate Studies
The environmental fate of 4-Methyl-2-vinylpyrimidine is determined by a combination of biotic and abiotic processes, including microbial breakdown, photolytic and hydrolytic degradation. researchgate.net Pyridine (B92270) and its derivatives, the chemical class to which this compound belongs, are known to be degradable in soil environments. researchgate.net
Microbial Degradation Pathways in Various Ecosystems
The biodegradation of pyridine compounds is well-documented, with numerous bacterial species capable of utilizing them as a source of carbon and nitrogen. researchgate.netasm.org Genera such as Arthrobacter, Nocardia, Bacillus, and Pseudomonas have been identified as key players in the degradation of pyridine and its derivatives. asm.org The specific degradation pathway for this compound is not extensively detailed in the available literature, but general principles of pyrimidine (B1678525) degradation can be inferred.
Microbial degradation of pyrimidine rings can occur under both aerobic and anaerobic conditions. researchgate.net In aerobic environments, the initial steps often involve hydroxylation of the ring, followed by ring cleavage. researchgate.net The source of oxygen for this initial hydroxylation can be derived from water. researchgate.net For substituted pyridines, the nature and position of the substituent groups significantly influence the rate and pathway of biodegradation. oup.com For instance, methylpyridines are considered to have intermediate degradability. oup.com In a study on the insecticide diazinon, which contains a substituted pyrimidine ring, microbial degradation was demonstrated by the release of ¹⁴CO₂ from the labeled pyrimidine ring in submerged soils. researchgate.net
In anaerobic settings, the degradation of nitrogen heterocyclic compounds like pyrimidines may begin with hydrogenation, followed by the opening of the nitrogen-containing ring and subsequent release of ammonia (B1221849) nitrogen. researchgate.net Specific microbial consortia, including genera like Acinetobacter, Levilinea, Comamonas, and Longilinea, have been identified as functional groups responsible for the anaerobic biodegradation of nitrogen heterocyclic compounds. researchgate.net
The table below summarizes key microbial genera involved in the degradation of related pyridine and pyrimidine compounds.
| Microbial Genus | Ecosystem/Source | Degraded Compound Class | Reference |
| Arthrobacter | Environment | Pyridine | asm.org |
| Pseudomonas | River Water | N-methyl-2-pyrrolidone | nih.gov |
| Rhodococcus | Wetland | N-methyl-2-pyrrolidone | nih.gov |
| Gemmobacter | Activated Sludge | Pyridine | researchgate.net |
Photolytic and Hydrolytic Stability under Environmental Conditions
The stability of this compound under environmental conditions is influenced by factors such as sunlight (photolysis) and water (hydrolysis).
Photolytic Stability: Pyridine and its derivatives can undergo photochemical transformations. researchgate.net While specific data on the photolytic decomposition of this compound is limited, studies on related vinyl-substituted aromatic compounds suggest that the vinyl group can be susceptible to photolytic reactions. mcmaster.caioch.org.ua The presence of chromophores within the molecule can influence its light-absorbing properties and, consequently, its photolytic stability.
Hydrolytic Stability: The hydrolytic stability of pyrimidine derivatives can vary. Some nitrogen-containing heterocyclic compounds are prone to hydrolysis, especially under acidic or alkaline conditions. chemicalbook.comgoogle.com For example, N-methyl-2-pyrrolidone (NMP), another nitrogen heterocyclic compound, is known to undergo hydrolysis in alkaline environments. chemicalbook.com A study on titanium(IV) complexes with substituted bipyrimidine ligands showed that their hydrolytic stability was influenced by the substituents and the pH of the medium, with hydrolysis being faster in the presence of acid. rsc.org Given that this compound is a weakly basic compound, its stability in aqueous environments could be pH-dependent. google.com
Waste Management and Treatment Strategies
Effective waste management is crucial to minimize the environmental impact of industrial processes involving this compound. core.ac.uk This includes methods for detoxification and disposal, as well as opportunities for recycling and recovery.
Methods for Detoxification and Safe Disposal
Wastewater from chemical manufacturing can contain nitrogen heterocyclic compounds that require treatment before discharge. nih.govnih.gov Several methods are available for the detoxification of such waste streams.
Adsorption: Activated carbon (both powdered and granular) is a common method for removing toxic organic compounds from wastewater. nih.gov
Advanced Oxidation Processes (AOPs): Ozonation is considered an effective method for reducing the toxicity and recalcitrance of nitrogen heterocyclic compounds. nih.gov AOPs, in general, are a promising technology for treating wastewater containing such pollutants. nih.gov
Microbial Treatment: Biological treatment methods, often used in industrial wastewater plants, can be employed to degrade these compounds. nih.gov However, the efficiency can be affected by the concentration and toxicity of the specific compounds present. arizona.edu For some persistent nitrogen heterocyclic compounds, cometabolic degradation, where another substrate is provided to support microbial growth, may be necessary. arizona.edu
Incineration: For concentrated waste streams, incineration can be a viable disposal method, although it requires careful control to prevent the formation of harmful byproducts. core.ac.uk
The table below outlines various treatment strategies for nitrogen heterocyclic compounds.
| Treatment Method | Description | Target Compounds | Reference |
| Ozonation | An advanced oxidation process that breaks down complex organic molecules. | Nitrogen and Oxygen Heterocyclic Compounds | nih.gov |
| Activated Carbon Adsorption | A physical process where pollutants adhere to the surface of activated carbon. | Toxic Organic Substances | nih.gov |
| Microbial Degradation | Utilization of microorganisms to break down organic contaminants. | Pyridine, Quinoline, Indole | researchgate.net |
| Hydrolysis-Acidification Pretreatment | A biological process to make refractory compounds more biodegradable. | Nitrogen Heterocyclic Compounds | nih.gov |
Recycling and Recovery of this compound in Industrial Processes
The recovery and recycling of valuable chemicals from industrial processes are key principles of green chemistry and waste minimization. core.ac.ukmarketresearchfuture.com While specific details on the recycling of this compound are not extensively published, general strategies for solvent and catalyst recovery in the fine chemical and pharmaceutical industries are relevant. core.ac.ukscispace.com
Life Cycle Assessment (LCA) for Environmental Impact Evaluation
A Life Cycle Assessment (LCA) is a systematic tool used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction ("cradle") to final disposal ("grave"). semanticscholar.org For a specialty chemical like this compound, an LCA would provide a comprehensive picture of its environmental footprint. scispace.comp6technologies.com
An LCA for this compound would involve several key stages:
Goal and Scope Definition: This phase defines the purpose of the study, the system boundaries (e.g., "cradle-to-gate" or "cradle-to-grave"), and the functional unit (e.g., 1 kg of the product). mdpi.com
Life Cycle Inventory (LCI) Analysis: This involves quantifying the inputs (raw materials, energy) and outputs (product, emissions, waste) for each stage of the life cycle. semanticscholar.org This is often the most data-intensive part of an LCA, and for fine chemicals, it can be challenging due to the complexity of multi-step syntheses and the confidentiality of process data. scispace.comresearchgate.net
Life Cycle Impact Assessment (LCIA): The inventory data is translated into potential environmental impacts, such as global warming potential, acidification potential, and ecotoxicity. mdpi.com
Future Research Directions and Emerging Challenges in 4 Methyl 2 Vinylpyrimidine Chemistry
Development of Novel and Highly Efficient Stereoselective Syntheses
The creation of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. For 4-methyl-2-vinylpyrimidine, achieving high stereoselectivity in its transformations is a key objective.
Asymmetric Catalysis in Vinyl Group Functionalization
The vinyl group of this compound is a prime target for functionalization. Asymmetric catalysis offers a powerful tool to control the stereochemistry of reactions at this site. Future work will likely focus on the development of novel chiral catalysts, including transition metal complexes and organocatalysts, to effect a range of asymmetric transformations. These could include asymmetric hydrogenation, hydroamination, and conjugate additions to the vinyl moiety. thieme-connect.comthieme-connect.de For instance, palladium-catalyzed asymmetric addition reactions have shown promise for unprotected pyrimidines, providing a pathway to N-heterocyclic glycosides. acs.org The development of catalysts that can effectively control both regioselectivity and enantioselectivity in the functionalization of the vinyl group remains a significant challenge.
Chemoenzymatic Approaches to Enantiomerically Pure Derivatives
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, presents a promising avenue for producing enantiomerically pure derivatives of this compound. researchgate.netresearchgate.netnih.govacs.org Enzymes such as lipases and alcohol dehydrogenases can be employed for kinetic resolutions of racemic mixtures or for the stereoselective reduction of prochiral ketones, yielding key chiral intermediates. nih.govacs.org For example, α-chymotrypsin has been successfully used in the preparation of enantiomerically pure pyridylalanine derivatives. researchgate.net Future research will likely explore a wider range of enzymes and reaction conditions to broaden the scope of accessible chiral building blocks derived from this compound. sci-hub.se The integration of biocatalytic steps into multi-step synthetic sequences will be crucial for developing sustainable and efficient routes to complex chiral molecules. nih.govacs.org
Exploration of Advanced Catalytic Systems
The efficiency and selectivity of chemical transformations involving this compound can be significantly enhanced by the use of advanced catalytic systems.
Single-Atom Catalysis and Nanocatalysis for Enhanced Reactivity
Single-atom catalysts (SACs) and nanocatalysts offer unique opportunities to enhance the reactivity and selectivity of reactions involving pyrimidine (B1678525) derivatives. nih.govacs.org SACs, with their maximized atom utilization and unique electronic properties, could be designed to catalyze specific transformations of this compound with high efficiency. nih.govresearchgate.net For instance, single-atom nanozymes have been developed for the efficient catalytic aerobic oxidative synthesis of pyridines. researchgate.net Nanocatalysis, on the other hand, can provide high surface areas and tailored active sites for improved catalytic performance. Future research in this area will focus on the rational design and synthesis of novel SACs and nanocatalysts and their application in the synthesis and functionalization of this compound.
Biocatalysis for Sustainable Transformations
Biocatalysis is a key technology for developing sustainable chemical processes. researchgate.nettudelft.nlnih.gov The use of enzymes for the transformation of this compound and its derivatives can lead to milder reaction conditions, higher selectivity, and reduced environmental impact. tudelft.nlnih.gov Future efforts will be directed towards discovering and engineering enzymes with novel activities for the synthesis and modification of this pyrimidine compound. This includes exploring enzymes for C-H activation, a challenging but highly desirable transformation for direct functionalization. The immobilization of enzymes to improve their stability and reusability will also be a critical area of investigation. nih.gov
Integration into Next-Generation Functional Materials
The unique chemical structure of this compound makes it an attractive monomer for the synthesis of functional polymers and materials with tailored properties. acs.org
The polymerization of vinylpyridines, including derivatives like this compound, can be controlled to produce polymers with specific architectures, such as block copolymers. acs.orgbohrium.com These polymers have potential applications in areas like drug delivery, gene therapy, and as responsive materials. derpharmachemica.comuni-regensburg.de For example, copolymers of 4-vinylpyridine (B31050) have been investigated for their metal-binding properties and their ability to form functional thin films. dcu.ieresearchgate.net The basicity of the pyrimidine ring allows for further chemical modification, leading to materials with tunable properties. acs.org
Future research will likely focus on the synthesis of novel copolymers incorporating this compound and exploring their self-assembly into well-defined nanostructures. acs.orgmdpi.com The ability to create ordered domains of poly(vinylpyrimidine) within a block copolymer matrix opens up possibilities for creating nanopatterned surfaces and materials with unique optical, electronic, and catalytic properties. acs.orgbohrium.com The development of CO2-responsive polymers based on vinylpyridines is another emerging area with potential applications in smart materials and controlled release systems. mdpi.com
Responsive Polymers and Gels with Tunable Properties
The creation of "smart" polymers and gels that respond to environmental changes is a major frontier in materials science. The pyrimidine moiety in this compound is a key feature for designing such materials.
Detailed Research Findings: Polymers containing nucleobases, like the pyrimidine ring, can form specific interactions through hydrogen bonding. nih.gov This capability allows for the rational design of materials with highly tunable characteristics. nih.gov For instance, the incorporation of this compound into polymer backbones can impart pH and temperature sensitivity. The nitrogen atoms in the pyrimidine ring can be protonated or deprotonated, leading to changes in the polymer's conformation and solubility in response to pH variations. researchgate.neteares.org Similarly, these polymers can exhibit temperature-responsive behavior, such as a lower critical solution temperature (LCST), where they undergo a reversible phase transition from soluble to insoluble.
Hydrogels synthesized from pyrimidine-containing monomers have shown promise in creating materials that can attach to various surfaces and then be easily removed without leaving residue. nih.gov This behavior is attributed to multiple hydrogen bonds and hydrophobic interactions involving the pyrimidine rings. nih.gov The development of such materials opens up possibilities in areas like reusable adhesives and biomedical applications. nih.goviaea.orgjchemrev.com
Future research is directed at designing copolymers of this compound with other functional monomers to create multi-responsive systems. jchemrev.commdpi.com For example, combining it with photochromic or metal-coordinating monomers could lead to materials that respond to light or the presence of specific metal ions, with applications in sensing, drug delivery, and soft robotics. mdpi.comustc.edu.cn
Application in Energy Storage and Conversion Technologies (e.g., DSSCs)
The electron-deficient nature of the pyrimidine ring makes it a compelling component for materials used in energy technologies, particularly in Dye-Sensitized Solar Cells (DSSCs). imist.makstudy.comjmaterenvironsci.com
Detailed Research Findings: In a DSSC, a dye absorbs light and injects an electron into a semiconductor like titanium dioxide (TiO2), and an electrolyte regenerates the dye. rsc.organalis.com.my Polymers containing pyrimidine units are being theoretically and experimentally investigated for their potential to enhance DSSC performance. imist.majmaterenvironsci.com Computational studies, such as those using Density Functional Theory (DFT), suggest that pyrimidine-based materials can be effective as part of the bulk-heterojunction layer in organic solar cells. imist.majmaterenvironsci.com The electronic properties of these polymers, including their HOMO and LUMO energy levels, can be tuned to facilitate efficient electron transfer. imist.majmaterenvironsci.com
Emerging research focuses on incorporating pyrimidine-based polymers into electrolytes or as interfacial layers to enhance charge transport and reduce energy loss mechanisms, aiming for more efficient and durable solar energy devices. nih.govmdpi.com
Table 1: Photovoltaic Properties of DSSCs with and without Poly(4-vinylpyridine)-based Polymer Treatment
| Device Configuration | Jsc (mA·cm⁻²) | Voc (V) | FF | PCE (%) |
|---|---|---|---|---|
| Untreated Photoanode | 16.5 | 0.73 | 0.64 | 7.7 |
| P4VP₆₇-b-PSt₂₃ Treated | 19.3 | 0.76 | 0.69 | 10.1 |
| P4VP₆₇-b-PSt₆₁ Treated | 18.8 | 0.75 | 0.69 | 9.8 |
Data derived from studies on similar vinylpyridine polymers, illustrating the potential impact of such materials. nih.gov Jsc = Short-circuit current density, Voc = Open-circuit voltage, FF = Fill factor, PCE = Power conversion efficiency.
Advanced In Situ Characterization Techniques for Reaction Discovery
Understanding and controlling the polymerization of this compound is key to producing materials with desired properties. Advanced in situ characterization techniques, which monitor reactions in real-time, are indispensable for this purpose. researchgate.netrsc.org
Detailed Research Findings: Techniques like UV-visible spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to continuously monitor monomer conversion during polymerization. researchgate.netrsc.orgfluenceanalytics.com This real-time data allows for precise control over the reaction kinetics and the final polymer structure. For instance, the Automatic Continuous Online Monitoring of Polymerization (ACOMP) system combines multiple detectors (e.g., light scattering, viscometry, UV/Vis) to provide continuous data on monomer conversion, molecular weight evolution, and even the onset of stimuli-responsive behavior during the synthesis itself. fluenceanalytics.comresearchgate.netamericanlaboratory.com
For more complex systems, such as copolymerizations, these techniques can track the consumption of each monomer, providing insights into copolymer composition and sequence distribution. acs.org This level of process understanding is critical for discovering new reaction pathways and for optimizing conditions to tailor polymer properties like block length or branching. researchgate.netresearchgate.net The use of fiber-optic probes allows these spectroscopic techniques to be integrated directly into reaction vessels, from lab-scale flasks to industrial reactors, facilitating seamless process development and quality control. rsc.org
Predictive Modeling for Complex Reaction Systems and Material Performance
Computational modeling provides a powerful tool to complement experimental work, offering deep insights into reaction mechanisms and predicting material properties, thereby accelerating the design of new materials based on this compound.
Detailed Research Findings: Quantum chemical methods like Density Functional Theory (DFT) are used to study the electronic structure and reactivity of monomers and polymers. researchgate.netdergipark.org.trresearchgate.net DFT calculations can predict properties such as the HOMO/LUMO energy levels, which are crucial for applications in electronics and photovoltaics, and can help rationalize the outcomes of polymerization reactions. imist.majmaterenvironsci.comacs.org For example, DFT has been used to study the adsorption and interaction of pyrimidine derivatives on metal surfaces, which is relevant for applications like corrosion inhibition and catalysis. researchgate.netdergipark.org.tr
Molecular Dynamics (MD) simulations allow researchers to model the behavior of polymer chains over time. researchgate.netdergipark.org.tr This can be used to predict the morphology of polymer films, the diffusion of molecules within a polymer matrix, and the conformational changes that polymers undergo in response to stimuli. researchgate.netkuleuven.be By simulating the interaction between pyrimidine-containing polymers and other components, such as solvents or nanoparticles, MD can guide the design of materials with specific properties, such as optimized drug release profiles or enhanced mechanical strength. The combination of DFT and MD provides a comprehensive theoretical framework for understanding and predicting the performance of complex systems involving this compound. researchgate.netkuleuven.be
Table 2: Quantum Chemical Descriptors for Pyrimidine Derivatives Calculated by DFT
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyrimidine Derivative 1 | -7.63 | -2.08 | 5.55 |
| Pyrimidine Derivative 2 | -6.85 | -1.30 | 5.55 |
| Pyrimidine Derivative 3 | -5.55 | -0.98 | 4.57 |
Illustrative data based on DFT studies of various pyrimidine derivatives, showing how electronic properties can be calculated to predict reactivity and function. researchgate.netdergipark.org.tr
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
